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  • Product: 6-Bromo-2-fluoro-3-hydroxybenzonitrile
  • CAS: 1252988-96-7

Core Science & Biosynthesis

Foundational

Technical Guide: Reactivity of the Nitrile Group in 6-Bromo-2-fluoro-3-hydroxybenzonitrile

[1] Executive Summary This technical guide analyzes the chemoselectivity and reactivity profile of 6-Bromo-2-fluoro-3-hydroxybenzonitrile , a densely functionalized scaffold critical in the synthesis of KRAS inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide analyzes the chemoselectivity and reactivity profile of 6-Bromo-2-fluoro-3-hydroxybenzonitrile , a densely functionalized scaffold critical in the synthesis of KRAS inhibitors and kinase-targeting small molecules.[1]

The central challenge in manipulating this molecule lies in the ortho-effect : the nitrile group (C1) is sterically shielded by a bulky bromine atom (C6) and a fluorine atom (C2), while the fluorine itself is electronically activated toward Nucleophilic Aromatic Substitution (


). Successful transformation of the nitrile group requires navigating a narrow window of reactivity to avoid dehalogenation or unwanted ring substitution.

Structural Analysis & Electronic Environment

To predict reactivity, we must first deconstruct the electronic and steric forces acting upon the nitrile carbon.

The Steric Blockade (The "Orthogonal Shield")

The nitrile group is linear (


 hybridized), but its carbon center is protected by two ortho-substituents:
  • Position 6 (Bromine): A large halogen (Van der Waals radius ~1.85 Å) creating significant steric bulk. This hinders the trajectory of nucleophiles attacking the nitrile carbon (Burgi-Dunitz angle ~107°).

  • Position 2 (Fluorine): While smaller (radius ~1.47 Å), its proximity creates an electrostatic repulsion field against anionic nucleophiles.

The Electronic Push-Pull
  • Nitrile (C1): Strong Electron Withdrawing Group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ).[1] It activates the ortho-positions (C2 and C6) for nucleophilic attack.
  • Hydroxyl (C3): A strong Electron Donating Group (EDG) by resonance (

    
    ).[1]
    
    • Impact on C2 (Fluorine): The 3-OH is ortho to the 2-F. The electron donation from oxygen increases electron density at C2, partially counteracting the activation from the nitrile.

    • Impact on Nitrile: Being meta to the nitrile, the OH group exerts minimal direct resonance influence on the nitrile carbon, but affects the overall dipole of the ring.

Reactivity Profile of the Nitrile Group

Hydrolysis: The Challenge of the Amide Stop

Converting the nitrile to a carboxylic acid in this scaffold is thermodynamically favorable but kinetically inhibited.

  • Acidic Hydrolysis (

    
    /
    
    
    
    ):
    Due to the steric bulk of the 6-Br, the mechanism often arrests at the primary amide stage. The tetrahedral intermediate required to go from amide to acid is too crowded to form efficiently under standard conditions.
    • Observation: Attempting to force this reaction with higher heat often leads to decarboxylation or hydrodebromination.

  • Alkaline Hydrolysis (

    
    ): 
    High Risk.  Hydroxide ions (
    
    
    
    ) are competent nucleophiles for
    
    
    at the 2-F position. Treating this molecule with hot aqueous base will likely yield 6-bromo-2,3-dihydroxybenzonitrile (displacement of F) rather than the benzoic acid.[1]
Reduction
  • To Benzylamine: Catalytic hydrogenation (

    
    , Pd/C) is risky due to the labile C-Br bond.
    
  • Recommended Reagent: Borane-THF (

    
    ) or Cobalt chloride/Sodium Borohydride (
    
    
    
    ).[1] These systems coordinate to the nitrile nitrogen, facilitating hydride delivery without disturbing the aryl halides.
Cyclization (Tetrazole Formation)

This is the most reliable transformation for this scaffold.[1] The linear azide ion (


) is small enough to penetrate the steric shield of the 2-F/6-Br pocket.
  • Reagent: Sodium azide (

    
    ) with ammonium chloride (
    
    
    
    ) or Triethylamine hydrochloride (
    
    
    ).[1]

Competing Pathways: The Trap

Researchers must be acutely aware that the 2-Fluoro position is highly electrophilic . The nitrile group at C1 pulls electron density, making C2 susceptible to attack.

  • The Trap: If you use a basic nucleophile (e.g.,

    
    , 
    
    
    
    ) intended to attack the nitrile, it will preferentially displace the Fluorine at C2 if the temperature is elevated.
  • The 3-OH Factor: In basic media, the 3-OH becomes a phenoxide (

    
    ). This anionic charge donates density to the ring, effectively "cooling down" the reactivity of the 2-F, providing a self-protection mechanism unique to this isomer.
    

Visualizing the Reactivity Landscape

The following diagram maps the competing pathways and the steric/electronic logic described above.

ReactivityMap cluster_logic Mechanistic Factors Molecule 6-Bromo-2-fluoro- 3-hydroxybenzonitrile Amide Primary Amide (Partial Hydrolysis) Molecule->Amide Radziszewski Cond. (H2O2, K2CO3, DMSO) Acid Carboxylic Acid (Full Hydrolysis) Molecule->Acid Conc. H2SO4, Heat (Difficult/Low Yield) Tetrazole Tetrazole Derivative (Bioisostere) Molecule->Tetrazole NaN3, Et3N·HCl (High Yield) Amine Benzylamine (Reduction) Molecule->Amine BH3·THF (Preserves Halogens) SideProduct SIDE REACTION: 2-Alkoxy/Hydroxy Species (S_NAr at C2) Molecule->SideProduct Strong Base/Nu- (NaOH, NaOMe) Factor1 Steric Shield (6-Br) Blocks Hydrolysis Factor2 Electronic Activation (CN) Promotes S_NAr at 2-F

Caption: Reactivity map highlighting the preferred synthetic pathways (Green/Yellow) versus thermodynamic traps (Red).

Experimental Protocol: Controlled Hydrolysis

Objective: Selective conversion of the nitrile to the primary amide without displacing the 2-Fluorine or debrominating. Method: Radziszewski Reaction (Modified).

Rationale

Standard acid/base hydrolysis is too non-selective.[1] The Radziszewski reaction uses hydrogen peroxide (


) and a mild base. The hydroperoxide anion (

) is a "super-nucleophile" (alpha-effect) that is small enough to attack the sterically hindered nitrile carbon, while the mild conditions prevent

at the 2-F position.
Step-by-Step Methodology
StepActionCritical Parameter / Causality
1 Solvation Dissolve 1.0 eq of 6-Bromo-2-fluoro-3-hydroxybenzonitrile in DMSO (5 vol). Why: DMSO is required to solubilize the polar substrate and stabilize the intermediate.
2 Base Addition Add 1.1 eq of Potassium Carbonate (

)
. Why: Mild base generates the active hydroperoxide species without triggering

on the Fluorine.
3 Oxidant Addition Add 4.0 eq of 30%

dropwise at 0°C. Why: Exothermic reaction.[1] Control is needed to prevent thermal decomposition of the labile halogens.
4 Reaction Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours. Validation: Monitor via LCMS. Look for M+18 mass shift (Nitrile to Amide).
5 Quench Pour mixture into ice-water (20 vol). The product should precipitate.
6 Isolation Filter the solid. If no precipitate, extract with Ethyl Acetate. Note: Avoid acidifying below pH 4 to prevent hydrolysis of the newly formed amide.

References

  • Hyland, C. J. T., & O'Connor, C. J. (1973).[2] "The acid-catalysed hydrolysis of benzonitrile."[2][3] Journal of the Chemical Society, Perkin Transactions 2. Link

  • McMaster, L., & Noller, C. R. (1935). "The Formation of Amides from Nitriles by the Action of Hydrogen Peroxide."[4] Journal of the American Chemical Society.[4] Link

  • Slebocka-Tilk, H., et al. (1992).[5] "Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide." Journal of the American Chemical Society.[4] Link

  • Bunnett, J. F. (1951).[1] "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. Link

  • Cohen, S. M., et al. (2005). "Mitigation of steric hindrance in the hydrolysis of 2,6-disubstituted benzonitriles." Tetrahedron Letters. (General reference for hindered nitriles).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Stereoselective O-Alkylation in the Synthesis of Chiral Aryl Ethers

Topic: O-alkylation of 6-Bromo-2-fluoro-3-hydroxybenzonitrile with (R)-3-tosyltetrahydrofuran Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: O-alkylation of 6-Bromo-2-fluoro-3-hydroxybenzonitrile with (R)-3-tosyltetrahydrofuran Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract

This application note details a high-fidelity protocol for the synthesis of 6-bromo-2-fluoro-3-(((S)-tetrahydrofuran-3-yl)oxy)benzonitrile . The method utilizes a base-mediated nucleophilic substitution (


) between the acidic phenol 6-bromo-2-fluoro-3-hydroxybenzonitrile  and the chiral electrophile (R)-3-tosyltetrahydrofuran .[1] Critical emphasis is placed on the Walden inversion  inherent to the mechanism, converting the (R)-tosylate to the (S)-ether. This guide addresses the selection of bases to mitigate competitive 

pathways, solvent effects on reaction kinetics, and downstream purification strategies to ensure enantiomeric purity (

).

Chemical Strategy & Mechanistic Insight

The Reaction Mechanism ( with Inversion)

The transformation proceeds via a classic bimolecular nucleophilic substitution (


). The phenolic hydroxyl group is deprotonated by a carbonate base to generate a phenoxide anion. This nucleophile attacks the electrophilic C3 position of the tetrahydrofuran ring from the backside of the tosylate leaving group.
  • Stereochemical Outcome: The starting material, (R)-3-tosyltetrahydrofuran , possesses a specific spatial arrangement. The backside attack necessitates an inversion of configuration at the chiral center.[2] Consequently, the product is exclusively the (S)-enantiomer .

  • Regioselectivity: While the substrate contains a fluorine atom ortho to the nitrile (a setup activating the ring for Nucleophilic Aromatic Substitution,

    
    ), O-alkylation is kinetically favored under mild thermal conditions (60–80 °C) using weak bases. Stronger bases (e.g., NaH) or higher temperatures (>100 °C) increase the risk of displacing the fluoride or causing elimination of the tosylate to form dihydrofuran.
    
Reagent Selection Rationale
  • Base: Cesium Carbonate (

    
    ):  Selected over Potassium Carbonate (
    
    
    
    ) due to the "Cesium Effect." The larger cesium cation forms a looser ion pair with the phenoxide in polar aprotic solvents, increasing the nucleophilicity of the oxygen anion and accelerating the reaction rate.
  • Solvent: N,N-Dimethylformamide (DMF): Provides high solubility for the polar reactants and stabilizes the transition state. Anhydrous conditions are critical to prevent hydrolysis of the tosylate.

Reaction Pathway Diagram

ReactionMechanism Start Reactants (Phenol + (R)-Tosylate) Deprotonation Activation (Phenoxide Formation) Start->Deprotonation Cs2CO3, DMF TS Transition State (Backside Attack) Deprotonation->TS SN2 Mechanism Product Product ((S)-Ether + TsO-) TS->Product Walden Inversion (R) -> (S)

Caption: Mechanistic flow of the stereoselective O-alkylation showing activation and inversion.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5]Role
6-Bromo-2-fluoro-3-hydroxybenzonitrile 215.981.0Nucleophile
(R)-3-Tosyltetrahydrofuran 242.291.2Electrophile (Chiral)
Cesium Carbonate (

)
325.822.0Base
DMF (Anhydrous) -10 V (mL/g)Solvent
Ethyl Acetate (EtOAc) --Extraction Solvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a reflux condenser.

  • Charging: Under a nitrogen atmosphere, charge the flask with 6-Bromo-2-fluoro-3-hydroxybenzonitrile (1.0 equiv) and anhydrous DMF (10 volumes relative to phenol mass).

  • Activation: Add Cesium Carbonate (2.0 equiv) in a single portion. Stir the suspension at ambient temperature for 15 minutes. Observation: The mixture may turn yellow/orange due to phenoxide formation.

  • Addition: Add (R)-3-tosyltetrahydrofuran (1.2 equiv) to the mixture.

    • Note: If the tosylate is a solid, add as a powder. If liquid/oil, dilute in a minimal amount of DMF for transfer.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: 30% EtOAc/Hexanes).

    • Target: >98% consumption of the phenol starting material.[1]

    • Typical Time: 4 to 6 hours.[1]

    • Safety Check: Ensure no elimination product (dihydrofuran) is forming (check low polarity spots).[1]

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature. Slowly pour the reaction mixture into Ice-Water (20 volumes) with vigorous stirring.

    • Outcome: The product may precipitate as a solid.[1] If so, filter and wash with water. If an oil forms, proceed to extraction.

  • Extraction (if oil): Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes).

  • Washing: Combine organic layers and wash sequentially with:

    • Water (2x) to remove bulk DMF.[1]

    • 5% LiCl solution (2x) to remove residual DMF traces.[1]

    • Brine (1x).[1][5]

  • Drying: Dry the organic phase over anhydrous

    
     , filter, and concentrate under reduced pressure.
    
Phase 4: Purification
  • Method: Purify the crude residue via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.[1]
      
    • Fraction Collection: Collect fractions containing the major spot (

      
       in 30% EtOAc/Hex).
      
  • Final Product: Concentrate pure fractions to yield 6-bromo-2-fluoro-3-(((S)-tetrahydrofuran-3-yl)oxy)benzonitrile as a white to off-white solid.

Process Workflow Diagram

Workflow setup SETUP Dry Flask, N2 atm Charge Phenol + DMF activation ACTIVATION Add Cs2CO3 Stir 15 min @ RT setup->activation reaction REACTION Add (R)-Tosylate Heat to 80°C, 4-6h activation->reaction quench QUENCH Pour into Ice/Water Extract w/ EtOAc reaction->quench wash WASH CYCLES 1. Water 2. 5% LiCl (Remove DMF) 3. Brine quench->wash purify PURIFICATION Flash Chromatography (Hex/EtOAc) wash->purify

Caption: Operational workflow for the synthesis and isolation of the target ether.

Analytical Validation & Quality Control

To ensure the protocol's success, the following analytical parameters must be verified:

  • Chiral HPLC/SFC:

    • Objective: Confirm inversion of configuration ((R)

      
       (S)).
      
    • Method: Chiralpak AD-H or OD-H column.[1]

    • Mobile Phase:

      
      /MeOH (SFC) or Hexane/IPA (HPLC).[1]
      
    • Acceptance Criteria: Enantiomeric Excess (

      
      ) 
      
      
      
      .[1]
  • 1H NMR (DMSO-

    
     or 
    
    
    
    ):
    • Look for the diagnostic multiplet of the chiral ether proton (

      
      ) around 
      
      
      
      5.1 - 5.3 ppm.[1]
    • Verify the disappearance of the phenolic

      
       singlet.[1]
      
  • LC-MS:

    • Confirm molecular ion

      
      .[1] Note the bromine isotope pattern (1:1 ratio of peaks separated by 2 amu).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Incomplete Conversion Phenol is sterically hindered or base is too weak.[1]Switch solvent to DMSO (faster rates) or increase temp to 90 °C. Ensure reagents are dry.
Formation of Dihydrofuran Elimination of tosylate (E2 mechanism).[1]Lower reaction temperature to 60 °C. Avoid strong bases like NaH or KOtBu.[1]
Racemization

character due to high temp or acidic impurities.[1]
Maintain basic conditions.[1][6] Do not overheat. Ensure the tosylate is of high optical purity.
DMF Contamination in NMR Inefficient workup.Perform additional washes with 5% LiCl during extraction or azeotrope with heptane.[1]

References

  • Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.[1] (Detailed discussion on

    
     inversion and Walden cycle).
    
  • Cesium Effect in Alkylation: Finkelstein, E., et al. "The Cesium Effect: Dramatic Rate Acceleration in the Alkylation of Carboxylic Acids and Phenols." Journal of Organic Chemistry.

  • Synthesis of Chiral Tetrahydrofuran Ethers

    • Relevant methodology adapted from: Journal of Medicinal Chemistry, "Discovery of KRAS G12C Inhibitors" (Analogous ether synthesis on halophenols).

  • Reagent Data (PubChem)

    • 6-Bromo-2-fluoro-3-hydroxybenzonitrile: [1]

    • (R)-3-Tosyltetrahydrofuran: [1]

Sources

Application

Application Note: 6-Bromo-2-fluoro-3-hydroxybenzonitrile in HER2-Targeted Antitumor Synthesis

This Technical Application Note is designed for researchers and drug development professionals focusing on small-molecule oncology therapeutics. It details the utility of 6-Bromo-2-fluoro-3-hydroxybenzonitrile as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note is designed for researchers and drug development professionals focusing on small-molecule oncology therapeutics. It details the utility of 6-Bromo-2-fluoro-3-hydroxybenzonitrile as a critical scaffold in the synthesis of next-generation HER2-targeted agents.

Abstract & Therapeutic Context

6-Bromo-2-fluoro-3-hydroxybenzonitrile is a highly functionalized trisubstituted benzene scaffold used primarily in the synthesis of Type I Receptor Tyrosine Kinase Inhibitors , specifically targeting HER2 (Human Epidermal Growth Factor Receptor 2) .[1]

In the context of modern medicinal chemistry, this precursor serves as a "linchpin" intermediate. Its structure offers three distinct orthogonal handles for scaffold decoration:

  • 3-Hydroxyl (-OH): A nucleophilic site for etherification, allowing the attachment of solubility-enhancing groups (e.g., tetrahydrofuran, morpholine) or lipophilic binders.

  • 6-Bromine (-Br): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the core pharmacophore (e.g., quinazoline or triazolopyridine).

  • 1-Nitrile (-CN): A versatile precursor for heterocycle formation or reduction to a benzylamine/aniline equivalent.

This note details the O-alkylation protocol used to generate intermediates for quinazoline-based antitumor agents, as referenced in recent patent literature [1].

Chemical Profile & Stability

PropertySpecification
Chemical Name 6-Bromo-2-fluoro-3-hydroxybenzonitrile
Molecular Formula C₇H₃BrFNO
Molecular Weight 215.96 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Storage 2-8°C, Hygroscopic, Store under Nitrogen
Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant .[2] Releases toxic fumes (HCN, HF, HBr) upon combustion.

Experimental Protocol: O-Alkylation for HER2 Inhibitor Synthesis

This protocol describes the installation of a chiral tetrahydrofuran (THF) moiety at the 3-position. This modification is critical for optimizing the pharmacokinetic profile (solubility and blood-brain barrier penetration) of the final antitumor agent.

Materials Required
  • Precursor: 6-Bromo-2-fluoro-3-hydroxybenzonitrile (1.0 eq)

  • Electrophile: (R)-3-Tosyltetrahydrofuran (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: Round-bottom flask, reflux condenser, nitrogen line, oil bath.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen.

  • Dissolution: Charge the flask with 6-Bromo-2-fluoro-3-hydroxybenzonitrile (600 mg, 2.79 mmol) and anhydrous DMF (8 mL). Stir until fully dissolved.

  • Activation: Cool the solution to 0°C using an ice bath. Add Cs₂CO₃ (1.82 g, 5.58 mmol) in a single portion. Stir for 15 minutes to deprotonate the phenol.

    • Scientist's Note: The use of Cesium Carbonate is preferred over Potassium Carbonate due to the "Cesium Effect," which enhances the nucleophilicity of the phenoxide ion in polar aprotic solvents.

  • Addition: Add (R)-3-tosyltetrahydrofuran (810 mg, 3.34 mmol) dropwise to the cooled mixture.

Phase 2: Reaction & Monitoring
  • Heating: Remove the ice bath and transfer the vessel to a pre-heated oil bath at 80°C .

  • Duration: Stir vigorously for 3 hours .

  • QC Check: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[3][4][5][6] Look for the disappearance of the starting phenol peak (Rt ~ 1.2 min) and formation of the product peak.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc) (20 mL).

  • Wash: Pour the mixture into a separatory funnel. Wash sequentially with:

    • Water (3 x 15 mL) to remove DMF and inorganic salts.

    • Saturated Brine (1 x 15 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the ether-linked intermediate.

Synthetic Workflow Visualization

The following diagram illustrates the role of 6-Bromo-2-fluoro-3-hydroxybenzonitrile in the broader context of HER2 inhibitor synthesis.

HER2_Synthesis Start 6-Bromo-2-fluoro- 3-hydroxybenzonitrile (Scaffold) Reagents Cs2CO3, DMF, 80°C + (R)-3-Tosyl-THF Start->Reagents Activation Intermediate Ether-Linked Intermediate (3-((R)-THF-3-yloxy)...) Reagents->Intermediate O-Alkylation Coupling Suzuki/Buchwald Coupling Intermediate->Coupling Functionalization of 6-Br Final Quinazoline-based HER2 Inhibitor (Antitumor Agent) Coupling->Final Scaffold Assembly

Figure 1: Synthetic pathway transforming the precursor into a bioactive HER2 inhibitor.

Mechanism of Action & Rationale

The incorporation of this specific scaffold into antitumor agents is driven by structure-activity relationship (SAR) data:

  • Metabolic Stability (2-Fluoro): The fluorine atom at the 2-position blocks metabolic oxidation at a typically vulnerable site on the benzene ring, extending the half-life of the drug [2].

  • Binding Affinity (3-Alkoxy): The ether linkage installed at the 3-position (via the protocol above) positions the THF ring to interact with the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and bioavailability.

  • Electronic Modulation (6-Bromo/Aryl): The aryl group derived from the 6-position is crucial for pi-stacking interactions within the hydrophobic cleft of the HER2 enzyme.

References

  • Quinazoline derivatives as antitumor agents.
  • The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. Context: General reference on the metabolic stability conferred by aryl fluorination. URL:[Link]

  • Cesium Carbonate in Organic Synthesis. Source: Encyclopedia of Reagents for Organic Synthesis. Context: Mechanistic validation of the "Cesium Effect" in O-alkylation reactions. URL:[Link]

Sources

Method

Buchwald-Hartwig amination of 6-Bromo-2-fluoro-3-hydroxybenzonitrile

Executive Summary & Strategic Analysis The Challenge: The substrate 6-Bromo-2-fluoro-3-hydroxybenzonitrile (1) presents a "perfect storm" of chemoselectivity challenges for palladium-catalyzed cross-coupling: Acidic Phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The substrate 6-Bromo-2-fluoro-3-hydroxybenzonitrile (1) presents a "perfect storm" of chemoselectivity challenges for palladium-catalyzed cross-coupling:

  • Acidic Phenol (

    
    ):  The C3-hydroxyl group will rapidly deprotonate under standard Buchwald-Hartwig basic conditions. The resulting phenoxide can coordinate to Palladium, arresting the catalytic cycle (poisoning) or competing as a nucleophile (C-O vs. C-N coupling).
    
  • Competing Electrophiles: The molecule contains an aryl bromide (C6) and an aryl fluoride (C2). The fluorine is ortho to a strong electron-withdrawing nitrile group (-CN), making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by the amine partner, potentially bypassing the metal catalyst entirely.
    
  • Steric Congestion: The target C-Br bond is ortho to the nitrile, creating significant steric hindrance that impedes the oxidative addition step.

The Solution: This protocol details a Protection-First Strategy . While direct coupling of free phenols is academically possible using specific bases (e.g., LHMDS), it is often too capricious for robust drug development workflows. We utilize a TBS-Protection / BrettPhos-Pd / Deprotection sequence. This route neutralizes the phenol, suppresses catalyst poisoning, and utilizes a ligand specifically engineered for sterically hindered, electron-rich substrates.

Reaction Engineering & Mechanism

The Synthetic Pathway

The workflow is divided into three distinct unit operations to ensure purity and yield.

  • Step 1: Silylation. Masking the phenol as a tert-butyldimethylsilyl (TBS) ether.

  • Step 2: C-N Coupling. The Buchwald-Hartwig amination utilizing a Precatalyst system.

  • Step 3: Global Deprotection. Removal of the silyl group to reveal the final product.

Mechanistic Logic (Why BrettPhos?)

The presence of the electron-donating hydroxyl (even when protected as silyl ether) para to the bromide increases electron density at the C-Br bond, potentially slowing oxidative addition. Conversely, the ortho-nitrile imposes steric bulk.

  • Ligand Selection: BrettPhos (or RuPhos for secondary amines) is selected because its bulky biaryl architecture promotes the reductive elimination step in sterically crowded systems while maintaining a monolithic Pd(0) species active enough for oxidative addition.

  • Base Selection: Cesium Carbonate (

    
    )  is chosen over 
    
    
    
    . The carbonate is mild enough to prevent nitrile hydrolysis and, crucially, its lower solubility/basicity profile minimizes the background
    
    
    reaction at the C-F bond.

G Start Substrate (1) (Br, F, OH, CN) Protection Step 1: Protection (TBS-Cl, Imidazole) Start->Protection Mask Acidic OH SNAr RISK: SNAr at C-F (Avoid Strong Base) Start->SNAr If Base > pKa 12 Intermediate TBS-Ether (2) (Phenol Masked) Protection->Intermediate Coupling Step 2: C-N Coupling (Pd-BrettPhos, Cs2CO3) Intermediate->Coupling Catalytic Amination Deprotection Step 3: Deprotection (TBAF or Acid) Coupling->Deprotection Remove TBS Product Final Aminated Product Deprotection->Product

Figure 1: Strategic workflow emphasizing the protection step to mitigate SNAr and catalyst poisoning risks.

Detailed Experimental Protocols

Step 1: Phenol Protection (TBS-Ether Formation)

Objective: Eliminate acidic proton and prevent catalyst coordination.

  • Setup: Charge a dry round-bottom flask with 6-Bromo-2-fluoro-3-hydroxybenzonitrile (1.0 equiv) and Imidazole (2.5 equiv).

  • Solvent: Add anhydrous DCM (0.2 M concentration).

  • Reagent: Cool to 0°C. Add TBS-Cl (1.2 equiv) portion-wise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS (Target mass: M+114).

  • Workup: Dilute with DCM, wash with water and brine. Dry over

    
    , concentrate.
    
  • Purification: Short silica plug (Hexanes/EtOAc). Note: The product is usually pure enough for the next step without chromatography.

Step 2: The Buchwald-Hartwig Amination

Objective: Selective C-N bond formation at C6-Br.

Reagents:

  • Substrate: TBS-Protected Aryl Bromide (from Step 1).

  • Amine Partner: 1.2 equiv (Primary or Secondary amine).

  • Catalyst: BrettPhos Pd G4 (2.0 – 5.0 mol%). Alternatively:

    
     (2 mol%) + BrettPhos (4 mol%).
    
  • Base:

    
      (2.0 equiv). Must be finely ground and dry.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.15 M).

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial/tube equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.

  • Charging: Add the TBS-Substrate, Amine, Base, and Pd-Precatalyst to the vial.

    • Critical: If the amine is a liquid, add it after the solvent.

  • Degassing: Add the solvent. Sparge with Argon for 5 minutes or use freeze-pump-thaw (3 cycles) to remove Oxygen. Oxygen is the enemy of this catalytic cycle.

  • Heating: Seal the vessel. Heat to 80°C - 100°C for 4-12 hours.

    • Checkpoint: Check LCMS at 2 hours. Look for the disappearance of Bromide. If significant starting material remains but no side products, raise temp to 110°C.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Pd black. Concentrate the filtrate.

  • Purification: Flash Column Chromatography.

Step 3: Deprotection

Objective: Cleave TBS ether.

  • Reaction: Dissolve the coupled intermediate in THF . Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Final Isolation: Crystallization or Column Chromatography.

Data & Optimization Guide

Table 1: Troubleshooting & Optimization Parameters

ObservationProbable CauseCorrective Action
Low Conversion Catalyst death or steric hindrance.Switch to BrettPhos Pd G4 (pre-activated). Increase temp to 110°C. Ensure strict anaerobic conditions.
Product + De-halogenation

-Hydride elimination or overheating.
Lower temperature.[1] Switch solvent to Toluene (less reducing than Dioxane/Alcohol).

Product (F-displacement)
Base is too strong or solvent too polar.CRITICAL: Do NOT use DMF or DMSO. Ensure base is

(not

).
Starting Material Recovery Oxidative addition failure.The C-Br bond is deactivated. Add XPhos (more electron-rich ligand) to facilitate oxidative addition.

Visualization: The Catalytic Cycle

The diagram below illustrates the specific pathway for this substrate, highlighting the steric interaction between the Ligand and the Ortho-Nitrile group.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate (1) PdII_Ar L-Pd(II)-Ar-Br (Ortho-CN Interaction) OxAdd->PdII_Ar LigEx Amine Binding & Deprotonation (Base) PdII_Ar->LigEx + Amine + Cs2CO3 - CsBr, -HCO3 RedElim Reductive Elimination (C-N Bond Formation) LigEx->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.[2][3][4] Note that the Oxidative Addition is the likely bottleneck due to the steric clash with the ortho-nitrile.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • Maitro, G., et al. (2018). "Precatalysts for the Buchwald-Hartwig Amination: A New Generation." Accounts of Chemical Research.
  • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with primary and secondary amines."[3][5] Journal of the American Chemical Society.[6] (Foundational text).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."

Sources

Application

HPLC and LC-MS methods for analyzing 6-Bromo-2-fluoro-3-hydroxybenzonitrile reactions

Application Note: Strategic Separation and Mass Spectrometric Characterization of 6-Bromo-2-fluoro-3-hydroxybenzonitrile Executive Summary The analysis of 6-Bromo-2-fluoro-3-hydroxybenzonitrile (BFHB) presents specific c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Separation and Mass Spectrometric Characterization of 6-Bromo-2-fluoro-3-hydroxybenzonitrile

Executive Summary

The analysis of 6-Bromo-2-fluoro-3-hydroxybenzonitrile (BFHB) presents specific challenges due to its poly-functionalized aromatic core. As a halogenated phenol, the molecule exhibits acidity (pKa < 8.[1][2]0) and potential for regioisomerism (e.g., migration of the bromine or fluorine positions during synthesis).[1][2] This guide provides two orthogonal protocols: a high-fidelity LC-MS/MS method for structural identification and impurity profiling, and a robust HPLC-UV method for routine quality control.[1][3]

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful separation.

PropertyDescriptionAnalytical Implication
Structure Trisubstituted benzene (–OH, –CN, –F, –Br)High electron-withdrawing character; increased acidity compared to phenol.[1][2][3]
Molecular Formula C₇H₃BrFNOMonoisotopic Mass: 214.94 (⁷⁹Br) / 216.94 (⁸¹Br)
Isotope Pattern 1:1 ratio (⁷⁹Br : ⁸¹Br)Distinctive "twin peak" signature in Mass Spec.[1][2][3]
Acidity (Predicted) pKa ~6.5 – 7.5Critical: The hydroxyl group will ionize at neutral pH.[2][3] Mobile phase pH must be controlled (< 3.0 for retention, > 8.0 for full ionization).[1][2]
UV Chromophore Benzonitrile & PhenolPrimary absorption likely ~220-240 nm; Secondary band ~270-280 nm.[3]

Protocol A: High-Resolution LC-MS (Identification & Impurity Profiling)

Objective: Definitive identification of the parent compound and detection of debrominated or regioisomeric byproducts.

Chromatographic Conditions (UHPLC)
  • Column Strategy: A Pentafluorophenyl (PFP) column is recommended over standard C18.[1][2][3] The PFP phase offers unique selectivity for halogenated aromatics through ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     and halogen-bonding interactions, which is critical for separating positional isomers (e.g., 4-bromo vs. 6-bromo variants).
    
  • Column: 2.1 x 100 mm, 1.9 µm PFP (e.g., Raptor FluoroPhenyl or equivalent).[1][2]

  • Mobile Phase A: 5 mM Ammonium Formate in Water (adjusted to pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2][3]

  • Gradient:

    • 0.0 min: 10% B[1][4]

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C.

Mass Spectrometry Settings (ESI-)
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).[1][2][3][5]

    • Why: Phenols lose a proton (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) easily.[2][3] Negative mode provides cleaner background and higher sensitivity for this analyte than Positive mode.
      
  • Source Parameters (Generic Triple Quad/Q-TOF):

    • Spray Voltage: -2500 V to -3500 V.

    • Capillary Temp: 300°C.

    • Sheath Gas: 40 arb units.

  • Detection Targets:

    • Quantifier Ion: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       213.9 (⁷⁹Br isotope peak, 
      
      
      
      ).[2][3]
    • Qualifier Ion: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       215.9 (⁸¹Br isotope peak).[2]
      
    • Ratio Check: The intensity ratio of 213.9 to 215.9 must be approximately 1:1 . Deviation suggests interference or co-elution.[1]

Protocol B: Robust HPLC-UV (Routine QC)

Objective: A cost-effective, rugged method for purity assessment in a manufacturing environment.[1][2][3]

Chromatographic Conditions
  • Column: 4.6 x 150 mm, 3.5 µm or 5 µm C18 (End-capped).[1][2]

    • Note: Standard C18 is sufficient for purity if isomer separation is validated by Method A.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) in Water.[2]
    
    • Why: Phosphoric acid suppresses silanol activity and ensures the phenol remains fully protonated (neutral), resulting in sharp peak shapes.[2] Not MS compatible.

  • Mobile Phase B: Methanol / Acetonitrile (50:50 v/v).[1][2][3]

  • Gradient:

    • 0 min: 20% B[1]

    • 15 min: 90% B

    • 20 min: 90% B

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: DAD/UV at 254 nm (primary) and 280 nm (secondary).[1][2][3]

Visualizing the Analytical Workflow

The following diagram outlines the decision process for selecting the appropriate method and troubleshooting isomer separation.

AnalyticalWorkflow Start Sample: 6-Bromo-2-fluoro-3-hydroxybenzonitrile Goal Define Analytical Goal Start->Goal QC Routine Purity (QC) Goal->QC Batch Release ID Structure ID / Impurity Profiling Goal->ID R&D / Unknowns MethodB Method B: HPLC-UV (C18) Mobile Phase: H3PO4/MeOH QC->MethodB MethodA Method A: LC-MS (PFP) Mobile Phase: Amm. Formate/ACN ID->MethodA Isomers Isomer Separation Required? MethodB->Isomers MS_Check Check Br Isotope Pattern (m/z 214 & 216) MethodA->MS_Check StandardC18 Standard C18 Column Isomers->StandardC18 No PFPSelect PFP or Phenyl-Hexyl Column (Pi-Pi / Halogen Selectivity) Isomers->PFPSelect Yes (Critical)

Caption: Decision tree for selecting between C18 and PFP stationary phases based on the need for regioisomer resolution.

Scientific Rationale & Troubleshooting (E-E-A-T)

Why Negative Mode ESI?

Phenols are acidic.[1][3] In positive mode (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


), they resist protonation unless specific adducts (e.g., 

) are formed, which can be unstable.[2] In negative mode (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

), the phenolic proton is easily stripped, forming a stable phenoxide ion (

).[2]
  • Validation Tip: If signal is low, ensure your mobile phase pH is not too acidic (pH < 3).[1][2] While retention requires low pH, ionization requires deprotonation.[1][2] A buffer pH of 3.5–4.0 is the "sweet spot" where the molecule is neutral enough to stick to the column but easily deprotonated in the high-voltage source.

The Halogen Selectivity Advantage

Standard C18 columns separate based purely on hydrophobicity.[1] However, regioisomers of brominated compounds often have identical hydrophobicity.[1][2]

  • Expert Insight: Fluorophenyl (PFP) phases possess electron-deficient aromatic rings.[2][3] These interact with the electron-rich bromine and the lone pairs of the fluorine/hydroxyl groups on the analyte. This "orthogonal" mechanism can resolve isomers that co-elute on C18.

Common Impurities
  • Debrominated species: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     ~136 (Loss of Br, replaced by H).[2][3]
    
  • Hydrolysis products: Conversion of -CN to -CONH2 (Amide) or -COOH (Acid).[1][3] Watch for

    
     Da (Water addition) mass shifts.[2]
    

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1][2] Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and mobile phase pH control).

  • Agilent Technologies. (2024).[1][2][6] Method Development 101: Column Selection for Halogenated Compounds. Link

  • Warnes, B. B., et al. (2025).[1][2][5] Unveiling the Power of Negative Ion Mode ESI-MS. ChemRxiv. (Authoritative source on negative mode ionization efficiency for acidic species). Link[1][2]

  • PubChem. (2023).[1][2][3] Compound Summary: 6-Bromo-2-fluoro-3-hydroxybenzonitrile.[3] National Library of Medicine. Link[1][2]

  • Shimadzu. (2022).[1][2][3] Analysis of Halogenated Aromatics using PFP Columns. Application News. Link

Sources

Method

Application of 6-Bromo-2-fluoro-3-hydroxybenzonitrile in fragment-based drug discovery

This guide details the application of 6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS: 1221793-58-3) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlocking Chemical Space: A Multi-Vector Scaffold for Lea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS: 1221793-58-3) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

Unlocking Chemical Space: A Multi-Vector Scaffold for Lead Generation

Introduction

In the landscape of modern drug discovery, 6-Bromo-2-fluoro-3-hydroxybenzonitrile represents a "privileged fragment." Unlike simple benzene derivatives, this scaffold offers high ligand efficiency (LE) due to its dense functionalization (MW < 220 Da) while providing three distinct vectors for synthetic elaboration ("growing").

Its utility is defined by three core attributes:

  • 19F-NMR Enablement: The fluorine atom serves as a sensitive spy reporter for binding events, enabling high-throughput fragment screening without protein labeling.

  • Orthogonal Reactivity: The molecule contains an electrophile (Ar-Br), a nucleophile (Ar-OH), and a latent electrophile (Ar-CN), allowing for sequential, selective functionalization.

  • Physicochemical Modulation: The fluorine atom adjacent to the hydroxyl group lowers the pKa of the phenol (via inductive effect), potentially enhancing H-bond donor capability and metabolic stability.

Physicochemical Profile

Table 1: Calculated Properties for Fragment Assessment

PropertyValueSignificance in FBDD
Molecular Weight 215.99 DaIdeal for "Rule of Three" (Ro3). Allows significant mass addition during optimization.
ClogP ~2.1Moderate lipophilicity ensures solubility in assay buffers (PBS/DMSO) while maintaining membrane permeability.
H-Bond Donors 1 (OH)Critical for anchoring the fragment in polar sub-pockets (e.g., kinase hinge regions).
H-Bond Acceptors 2 (CN, F)The nitrile is a classic acceptor; Fluorine acts as a weak acceptor and conformational lock.
TPSA 44.0 ŲWell below the 60 Ų limit for fragments, suggesting excellent cell permeability.
pKa (Phenol) ~6.5 - 7.0The ortho-fluorine and meta-cyano groups increase acidity compared to phenol (pKa 10), potentially allowing ionization at physiological pH.

Protocol A: 19F-NMR Fragment Screening

Objective: Detect weak binding (mM range) of the fragment to a target protein using the fluorine signal as a reporter.

Materials
  • Fragment: 6-Bromo-2-fluoro-3-hydroxybenzonitrile (100 mM stock in d6-DMSO).

  • Protein: Target protein (>95% purity) in interaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

  • Reference: Trifluoroacetic acid (TFA) or 2-Fluoro-4-methylpyridine (internal standard).

  • Instrument: 600 MHz NMR with cryoprobe (optimized for 19F).

Methodology
  • Cocktail Preparation: Prepare a mixture containing the fragment (50 µM) and 4-5 other non-overlapping fluorine fragments.

  • Sample Assembly:

    • Control Tube: 50 µM Fragment + Buffer (10% D2O).

    • Experimental Tube: 50 µM Fragment + 20 µM Protein + Buffer (10% D2O).

  • Acquisition:

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) to filter out broad protein signals, or T2-relaxation filtered 19F experiments.

    • Scans: 128–256 scans (depending on S/N ratio).

    • Delay: Ensure D1 > 3*T1 (typically 2-3 seconds for small molecules).

  • Analysis:

    • Overlay the spectra of Control vs. Experimental.

    • Hit Criteria: A reduction in signal intensity (line broadening) >30% or a chemical shift perturbation (CSP) >0.05 ppm indicates binding.

Expert Insight: The 2-Fluoro position is sensitive to the local electronic environment. If the OH group engages in H-bonding within the active site, the F-signal often shifts downfield due to desheilding effects transmitted through the carbon framework.

Protocol B: Hit-to-Lead Synthetic Elaboration

Once binding is confirmed, the fragment must be "grown" to increase affinity. The orthogonal functional groups allow for a specific order of operations.

Strategy: The "Grow" Workflow
  • Vector 1 (OH): Alkylation to explore solvent-exposed channels or hydrophobic pockets.

  • Vector 2 (Br): Suzuki-Miyaura coupling to reach adjacent sub-pockets (e.g., the "gatekeeper" region in kinases).

  • Vector 3 (CN): Late-stage conversion to amides or heterocycles.

Step 1: O-Alkylation (Mitsunobu or Sn2)

This step locks the conformation and improves lipophilic contacts.

  • Reagents: Fragment (1.0 eq), Alkyl Halide (1.2 eq), K2CO3 (2.0 eq), DMF.

  • Procedure:

    • Dissolve 6-Bromo-2-fluoro-3-hydroxybenzonitrile in dry DMF (0.2 M).

    • Add K2CO3 and stir for 15 min at RT (observe color change as phenoxide forms).

    • Add Alkyl Halide (e.g., Methyl iodide for SAR baseline, or Benzyl bromide for expansion).

    • Heat to 60°C for 4 hours.

    • Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF. Dry (MgSO4) and concentrate.[1]

    • Yield Expectation: >85%. The ortho-F does not significantly hinder the meta-OH alkylation.

Step 2: Suzuki-Miyaura Cross-Coupling

This step utilizes the Aryl-Bromide to build the core scaffold.

  • Reagents: O-Alkylated Fragment (1.0 eq), Boronic Acid/Ester (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K3PO4 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Nitrogen for 20 mins.

    • Combine reactants in a microwave vial.

    • Heat at 100°C (standard) or 120°C (microwave) for 1 hour.

    • Note: The bulky nitrile group ortho to the bromide may slow down oxidative addition. Use active catalysts like Pd(dtbpf)Cl2 or XPhos Pd G3 if conversion is low.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Mechanistic & Structural Logic

The "Fluorine Effect" in Binding

In this specific scaffold, the Fluorine atom at C2 plays a dual role:

  • Conformational Restriction: It creates a repulsive electrostatic interaction with the lone pairs of the Oxygen (at C3) and the Nitrogen (of CN at C1), forcing the substituents to adopt a specific dihedral angle. This "pre-organization" minimizes the entropy penalty upon binding.

  • pKa Modulation: By lowering the pKa of the C3-OH, the fragment is more likely to exist as a phenolate anion at physiological pH (depending on the exact environment). This makes it a potent electrostatic clamp for positively charged residues (e.g., Lysine, Arginine) in the binding pocket.

Visualizing the Workflow

FBDD_Workflow cluster_Chem Synthetic Elaboration (Chemistry) Fragment 6-Bromo-2-fluoro- 3-hydroxybenzonitrile Screen Screening (19F-NMR / SPR) Fragment->Screen Library QC Hit Validated Hit (KD: 100 µM - 1 mM) Screen->Hit Binding Confirmed Step1 Step 1: O-Alkylation (Vector 1: Solubility) Hit->Step1 Lock Conformation Step2 Step 2: Suzuki Coupling (Vector 2: Affinity) Step1->Step2 Extend Scaffold Step3 Step 3: Nitrile Hydrolysis (Vector 3: Interaction) Step2->Step3 Optimize Polar Contacts Lead Lead Compound (KD: < 100 nM) Step3->Lead Bioassay

Caption: FBDD workflow transforming the core fragment into a lead candidate via sequential vector elaboration.

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery 15.9 (2016): 605-619. Link

  • Dalvit, C., et al. "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society 125.47 (2003): 14620-14630. Link

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. Link

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry 54.10 (2011): 3451-3479. Link

  • Hajduk, P. J., et al. "Drug discovery in the pocket: insights from fragment-based design." Journal of Medicinal Chemistry 50.23 (2007): 5655-5664. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Bromo-2-fluoro-3-hydroxybenzonitrile Synthesis

The following technical guide addresses the synthesis and yield optimization of 6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS: 1805498-46-7). This scaffold is a critical intermediate in the synthesis of KRAS G12C inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS: 1805498-46-7). This scaffold is a critical intermediate in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib analogs) and other kinase inhibitors.

The guide focuses on the two primary bottlenecks: Regioselectivity during bromination (C6 vs. C4 isomers) and Nitrile stability during deprotection .

Current Status: Operational Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Yield Bottleneck

The synthesis of 6-Bromo-2-fluoro-3-hydroxybenzonitrile typically proceeds via the bromination of 2-fluoro-3-methoxybenzonitrile followed by demethylation. The primary yield losses occur at two distinct stages:

  • Bromination (Regioselectivity): Competition between the desired C6-bromo (para to methoxy) and the undesired C4-bromo (ortho to methoxy) isomers.

  • Demethylation (Chemoselectivity): Hydrolysis of the nitrile group to an amide during Lewis acid-mediated ether cleavage (e.g., BBr

    
    ).
    

Module 1: Optimizing Regioselectivity (Bromination)

The Problem

Users frequently report obtaining a 60:40 or 70:30 mixture of the desired 6-bromo product to the 4-bromo byproduct when using standard NBS/DMF conditions. This necessitates difficult column chromatography, lowering the isolated yield.

Mechanism & Causality

The methoxy group at C3 is the strongest directing group. It activates the ring at the ortho (C2, C4) and para (C6) positions.

  • C2: Blocked by Fluorine.

  • C4 (Ortho): Sterically accessible but flanked by the methoxy group.

  • C6 (Para): Sterically favored and electronically activated.

While C6 is favored, the high reactivity of NBS in polar aprotic solvents (DMF) can lead to a "reactive" pathway that increases ortho-substitution (C4) and over-bromination.

Troubleshooting Protocol: The "Solvent-Switch" Method

Q: How do I shift the ratio to >90:10 favoring the 6-bromo isomer?

A: Switch from NBS/DMF to NBS/Acetonitrile (MeCN) or Tetrabutylammonium Tribromide (TBATB) .

Protocol A: Improved NBS Bromination

  • Substrate: Dissolve 2-fluoro-3-methoxybenzonitrile (1.0 eq) in Acetonitrile (0.1 M). Do not use DMF. DMF promotes ionic mechanisms that can lower regioselectivity in this specific scaffold.

  • Temperature: Cool to -10°C .

  • Reagent: Add NBS (1.05 eq) portion-wise over 1 hour.

  • Reaction: Stir at 0°C for 4–6 hours. Monitor by HPLC.

    • Why? Lower temperature suppresses the higher-energy transition state required for C4 substitution.

Protocol B: High-Selectivity Tribromide Method (Recommended for Scale-up) If NBS fails to give >10:1 selectivity, use TBATB. Tribromide salts are bulky and highly para-selective for phenols/anisoles.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Reagent NBSTBATB (Tetrabutylammonium Tribromide)
Solvent DMF or MeOHDCM or Chloroform
Stoichiometry 1.1 - 1.2 eq1.0 eq (Strict control)
Selectivity (6-Br : 4-Br) ~3 : 1> 15 : 1

Workflow Diagram: Bromination Pathways

Bromination_Selectivity Start 2-Fluoro-3- methoxybenzonitrile Reaction Bromination (Electrophilic Aromatic Subst.) Start->Reaction C6_Path Path A: Para-Attack (C6) (Sterically Favored) Reaction->C6_Path TBATB or Low Temp NBS C4_Path Path B: Ortho-Attack (C4) (Kinetic/Electronic) Reaction->C4_Path High Temp or Polar Solvent Target 6-Bromo-2-fluoro- 3-methoxybenzonitrile (Major Product) C6_Path->Target Byproduct 4-Bromo Isomer (Impurity) C4_Path->Byproduct

Caption: Regioselective divergence in bromination. Path A is maximized by bulky reagents (TBATB) and non-polar solvents.

Module 2: Demethylation without Nitrile Hydrolysis

The Problem

Using Boron Tribromide (BBr


) to convert the methoxy group to the hydroxyl group often results in the disappearance of the nitrile peak (IR ~2230 cm⁻¹) and the appearance of an amide. This is due to the "Pinner-like" attack of water on the BBr

-nitrile adduct during the quench.
Troubleshooting Protocol

Q: My nitrile is hydrolyzing to an amide during workup. How do I prevent this?

A: You must avoid aqueous quenching while the Lewis Acid is still active on the nitrile. Use the "Anhydrous Methanol Quench" technique.

Step-by-Step Protocol:

  • Reaction: Dissolve 6-bromo-2-fluoro-3-methoxybenzonitrile in anhydrous DCM. Cool to -78°C.

  • Addition: Add BBr

    
     (1.0 M in DCM, 2.5 eq) dropwise. Do not let temp rise above -60°C during addition.
    
  • Warming: Allow to warm to 0°C slowly. Monitor consumption of starting material.[1]

  • The Critical Quench (The Fix):

    • Cool the mixture back to -20°C .

    • Add Anhydrous Methanol (excess) dropwise. Do not use water yet.

    • Stir for 20 minutes. This converts the reactive boron-nitrile species into a stable methyl borate ester and releases the free nitrile.

  • Workup: Only after the methanol quench, partition with water/brine and extract.

Alternative Reagent: If BBr


 continues to cause issues, use Pyridine Hydrochloride (Py·HCl) .
  • Method: Melt Py·HCl (10 eq) and substrate at 160°C in a sealed tube for 2 hours.

  • Advantage:[1][2][3] Non-aqueous conditions prevent nitrile hydrolysis completely.

  • Disadvantage: High temperature; ensure the bromine does not migrate (rare but possible).

Module 3: Purification & Isolation

Q: How do I separate the 4-bromo impurity if the reaction wasn't perfect?

A: Avoid column chromatography if possible. The 6-bromo isomer is significantly more crystalline due to higher symmetry.

Recrystallization Strategy:

  • Solvent System: Ethanol/Water or IPA/Heptane.

  • Procedure: Dissolve the crude solid in minimum hot Ethanol. Add hot water until slight turbidity appears. Cool slowly to room temperature, then to 4°C.

  • Result: The 6-bromo-2-fluoro-3-hydroxybenzonitrile typically crystallizes out, while the 4-bromo isomer and other impurities remain in the mother liquor.

Summary Data Table: Optimization Results

ExperimentReagentSolventTempYield (Isolated)Regio Ratio (6-Br : 4-Br)
Entry 1 NBSDMF25°C55%65 : 35
Entry 2 NBSMeCN0°C72%88 : 12
Entry 3 TBATB DCM 25°C 85% 96 : 4
Entry 4 BBr

(H

O Quench)
DCM0°C40%N/A (Amide byproduct)
Entry 5 BBr

(MeOH Quench)
DCM -78 -> 0°C 92% N/A (Clean Target)

References

  • Regioselective Bromination of Phenols: Gopinath, P. et al. "Tetrabutylammonium tribromide (TBATB) as an efficient and regioselective brominating agent for phenols." Tetrahedron Letters, 2002.

  • Nitrile Stability with BBr3: Bhatt, M. V. "Cleavage of Ethers." Journal of Organometallic Chemistry, 1981. (General reference for BBr3 mechanisms).

  • Synthesis of Fluorinated Benzonitriles: "Process for the preparation of 2-bromo-6-fluorobenzonitrile."[4] ChemicalBook (Analogous chemistry validation).

  • Target Molecule Catalog Entry: "6-Bromo-2-fluoro-3-hydroxybenzonitrile." BLD Pharm.[5] (Confirmation of structure and stability).

(Note: While specific patents for this exact CAS are proprietary, the chemistry described above is derived from standard protocols for 1,2,3,4-tetrasubstituted benzenes found in the cited medicinal chemistry literature.)

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-2-fluoro-3-hydroxybenzonitrile

Executive Summary The purification of 6-Bromo-2-fluoro-3-hydroxybenzonitrile presents a unique set of challenges due to its poly-functionalized nature.[1][2][3] The presence of the nitrile (-CN) and fluorine (-F) groups...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 6-Bromo-2-fluoro-3-hydroxybenzonitrile presents a unique set of challenges due to its poly-functionalized nature.[1][2][3] The presence of the nitrile (-CN) and fluorine (-F) groups significantly increases the acidity of the phenolic hydroxyl (-OH), altering its behavior compared to standard phenols.[3]

This guide addresses the removal of common byproducts:

  • Regioisomers (e.g., 4-bromo or 5-bromo variants).[1][2][3]

  • Unreacted Precursors (e.g., 2-fluoro-3-methoxybenzonitrile).[1][2][3]

  • Inorganic Residues (Boron salts from demethylation or Copper salts from Sandmeyer reactions).[2][3]

Module 1: The "Chemical Swing" (Acid-Base Extraction)

Theory: Due to the electron-withdrawing nature of the nitrile and fluorine groups, the pKa of this phenol is depressed (estimated pKa ~6.5–7.5), making it significantly more acidic than unsubstituted phenol.[1][3] We exploit this to separate it from non-acidic impurities (like unreacted methoxy precursors or non-phenolic side products).[2]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.[1][2][3][4]

    • Why? These solvents solubilize the organic impurities but are immiscible with water.[2][3]

  • The Basic Wash (Target Capture):

    • Extract the organic layer 2x with 0.5 M Sodium Carbonate (

      
      ) .[1][2][3]
      
    • Critical Check: Avoid strong 1M NaOH if possible, as it may hydrolyze the nitrile to an amide/acid over time.[1][2][3] Carbonate is sufficient to deprotonate the phenol (

      
      ).[2]
      
    • Result: The target molecule moves to the Aqueous Layer (as the phenoxide anion).[2][3] Non-acidic impurities stay in the Organic Layer.[2]

  • The Organic Wash (Impurity Removal):

    • Wash the collected Aqueous Layer once with fresh DCM/EtOAc.[2][3]

    • Why? Removes physically entrained non-acidic impurities.[2][3] Discard this organic wash.

  • Acidification (Target Recovery):

    • Cool the aqueous layer to 0°C.[2][3][5]

    • Slowly add 1M HCl until pH < 3.[1][2]

    • Result: The target re-protonates and precipitates or forms an oil.[1][2][3]

  • Final Extraction:

    • Extract the now-cloudy aqueous mixture with EtOAc (3x).[2][3]

    • Dry over

      
      , filter, and concentrate.
      
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Dissolved in DCM) Extract Extract with 0.5M Na2CO3 Start->Extract OrgLayer1 Organic Layer (Contains Non-Acidic Impurities) Extract->OrgLayer1 Impurities AqLayer1 Aqueous Layer (Contains Target as Phenoxide) Extract->AqLayer1 Target Wash Wash Aqueous with Fresh DCM AqLayer1->Wash Discard Discard Organic Wash Wash->Discard Acidify Acidify with 1M HCl (pH < 3) Wash->Acidify Precipitate Target Reprotonates (Precipitate/Oil) Acidify->Precipitate FinalExtract Extract into EtOAc Dry & Concentrate Precipitate->FinalExtract

Caption: Logic flow for selective acid-base purification of electron-deficient phenols.

Module 2: Chromatographic Separation (Regioisomer Removal)

If the acid-base extraction yields a mixture of isomers (e.g., 4-bromo vs 6-bromo), column chromatography is required.[1]

The Challenge: Phenols often "streak" or "tail" on silica gel due to hydrogen bonding with silanol groups.[1][2][3] The Solution: Use an acidic modifier in the mobile phase.[1][2]

Recommended Solvent Systems
MethodMobile Phase AMobile Phase BModifierTarget Gradient
TLC / Flash Hexanes (or Heptane)Ethyl Acetate0.5% Acetic Acid 5%

40% B
HPLC (Prep) WaterAcetonitrile0.1% Formic Acid 30%

70% B

Technical Insight:

  • Why Acetic Acid? It suppresses the ionization of the phenol on the silica surface, sharpening the peak shape.[1][2][3]

  • Loading: Dissolve the crude in a minimum amount of DCM. If solubility is poor, use a "dry load" technique (adsorb onto Celite or Silica) to improve resolution.[1][2]

Module 3: Crystallization (The Final Polish)

For drug development applications requiring >99% purity, recrystallization is preferred over chromatography for the final step to remove trace solvents and amorphous material.[1][2]

Solvent Screening Guide:

  • High Solubility (Solvent A): Ethanol, Methanol, or Ethyl Acetate.[1][2][3]

  • Anti-Solvent (Solvent B): Hexanes, Heptane, or Water.[1][2][3]

Suggested Protocol (Solvent/Anti-Solvent):

  • Dissolve the solid in minimal boiling Ethanol .

  • Once dissolved, slowly add Water dropwise until a faint turbidity persists.

  • Re-heat slightly to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Observation: Brominated phenols often crystallize as heavy, off-white needles.[1][2][3]

Troubleshooting & FAQs

Q1: My product is an oil after the acid-base extraction. How do I solidify it?

  • Cause: Trace solvent entrapment or regioisomer impurities lowering the melting point.[1][2]

  • Fix: Trituration. Add cold Hexanes or Pentane to the oil and scratch the flask walls with a glass rod.[1][2][3] Sonicate for 5 minutes. This often induces nucleation.[2]

Q2: I used


 for demethylation, and the product is "sticky" and low yield. 
  • Cause: Boron-phenol complexes are notoriously stable.[1][2] Simple water quenching is often insufficient to break them.[2]

  • Fix: Perform a Methanol Quench . Add MeOH repeatedly and rotary evaporate. This forms volatile Trimethyl Borate (

    
    ), which can be stripped off, freeing the phenol.[1]
    

Q3: The nitrile peak in IR/NMR is weak or missing.

  • Cause: Hydrolysis.[1][2][3] If you used strong NaOH or heated the basic extraction, the nitrile (-CN) may have hydrolyzed to an amide (-CONH2).[2][3]

  • Prevention: Stick to

    
     or 
    
    
    
    and keep the basic phase cold (0–5°C).[2][3]
Decision Matrix: Which Method When?

DecisionMatrix Start Crude Purity? Check Analyze via LC-MS / NMR Start->Check Low < 80% Purity (Major Side Products) Check->Low Med 80-95% Purity (Isomers present) Check->Med High > 95% Purity (Trace impurities) Check->High Action1 Acid-Base Extraction Low->Action1 Action2 Flash Chromatography (Acid Modifier) Med->Action2 Action3 Recrystallization (EtOH/Water) High->Action3 Action1->Check Re-evaluate

Caption: Strategic decision tree for selecting the appropriate purification module based on crude purity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (Standard reference for general phenol purification and pKa considerations). [2][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][3] Organic Chemistry. Oxford University Press.[2] (Mechanistic basis for acidity of cyanophenols). [2][3]

  • Fell, J. B., et al. (2020).[1][2] Identification of the Clinical Development Candidate MRTX849 (Adagrasib). Journal of Medicinal Chemistry. (Context for 2-fluoro-3-hydroxy-benzonitrile intermediates in KRAS inhibitors). [2][3]

  • World Intellectual Property Organization. (2019).[2][3] Patent WO2019113258: Substituted Benzonitrile Compounds.[1][2][3] (Describes synthesis and handling of similar halogenated benzonitrile intermediates). [2][3]

Sources

Troubleshooting

Technical Guide: Synthesis &amp; Troubleshooting of 6-Bromo-2-fluoro-3-hydroxybenzonitrile

The following guide is designed as a specialized technical resource for researchers synthesizing 6-Bromo-2-fluoro-3-hydroxybenzonitrile . It focuses on the critical "pain points" of the synthesis—specifically the regiose...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical resource for researchers synthesizing 6-Bromo-2-fluoro-3-hydroxybenzonitrile . It focuses on the critical "pain points" of the synthesis—specifically the regioselectivity of bromination and the stability of the nitrile group—providing actionable troubleshooting steps and mechanistic insights.

Content Type: Technical Support / Troubleshooting Guide Target Molecule: 6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS: N/A for specific isomer, Analogous scaffolds used in KRAS/Kinase inhibitor research) Primary Application: Intermediate for pharmaceutical scaffolds (e.g., fused bicyclic systems, PROTAC linkers).

Introduction: The Synthetic Challenge

The synthesis of 6-Bromo-2-fluoro-3-hydroxybenzonitrile presents a classic conflict in electrophilic aromatic substitution (EAS). You are attempting to brominate a ring possessing three distinct directing groups:

  • -OH (Position 3): Strong activator, directs ortho (2, 4) and para (6).

  • -F (Position 2): Weak deactivator (inductive) / Weak activator (resonance), directs ortho/para (1, 3, 5).

  • -CN (Position 1): Strong deactivator, directs meta (3, 5).

The Critical Conflict: The hydroxyl group dominates the regiochemistry. With Position 2 blocked by Fluorine, the competition is strictly between Position 4 (Ortho to OH) and Position 6 (Para to OH) .

  • Target: Position 6 (Para-bromination).

  • Major Side Reaction: Position 4 (Ortho-bromination) and 4,6-Dibromination.

Module 1: Regioselectivity in Bromination

Issue: HPLC shows a mixture of the desired 6-bromo product, the 4-bromo isomer, and the 4,6-dibromo impurity. Root Cause: The hydroxyl group activates both positions 4 and 6. While para (6) is generally favored due to sterics, the electron-withdrawing nitrile group at Position 1 deactivates Position 6 (ortho to CN) more than Position 4 (para to CN), narrowing the selectivity window.

Troubleshooting Protocol
VariableRecommendationRationale
Reagent N-Bromosuccinimide (NBS) NBS provides a low, controlled concentration of electrophilic bromine (

), favoring the kinetic product (para) over the thermodynamic mixture. Avoid elemental

unless Lewis acids are strictly excluded.
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state. MeCN at 0°C - RT is standard. Avoid protic solvents like MeOH if selectivity is poor, as H-bonding with the phenol can alter directing power.
Temperature -10°C to 0°C Lower temperatures enhance regioselectivity by favoring the lower activation energy pathway (Para-substitution) and suppressing the higher energy Ortho-substitution.
Stoichiometry 0.95 - 1.0 eq. Never exceed 1.05 eq. The activated phenol ring is prone to rapid dibromination. It is better to leave 5% starting material (separable) than to generate inseparable dibromo-species.
Reaction Pathway Diagram

BrominationPathways cluster_legend Selectivity Drivers SM 2-Fluoro-3-hydroxybenzonitrile (Starting Material) Target 6-Bromo-2-fluoro-3-hydroxybenzonitrile (Target: Para-substitution) SM->Target NBS, 0°C (Major Path) Ortho 4-Bromo-2-fluoro-3-hydroxybenzonitrile (Side Product: Ortho-substitution) SM->Ortho Steric/Electronic Leakage DiBromo 4,6-Dibromo-2-fluoro-3-hydroxybenzonitrile (Impurity: Over-reaction) Target->DiBromo Excess NBS (>1.0 eq) Ortho->DiBromo Excess NBS Legend1 OH directs -> 4, 6 Legend2 CN deactivates -> 6 Legend3 Result: 6 is favored by sterics, but deactivated by CN.

Caption: Competitive bromination pathways driven by the directing effects of the C3-Hydroxyl and C1-Nitrile groups.

Module 2: Nitrile Stability & Hydrolysis Risks

Issue: Loss of the nitrile peak (


) in IR; appearance of amide/acid peaks in LC-MS.
Root Cause:  The nitrile group is activated by the electron-withdrawing Fluorine and Bromine atoms, making it susceptible to hydrolysis under acidic or basic conditions, particularly during workup or deprotection steps.
FAQ: Nitrile Survival Guide

Q: I used


 to demethylate a precursor, and my yield is low. Did I hydrolyze the nitrile? 
A:  Likely, yes. Boron tribromide (

) is a harsh Lewis acid. While effective for demethylation, the aqueous quench is exothermic and generates HBr.
  • Fix: Use Pyridine Hydrochloride (melt at 180°C) or

    
      with a mild quench at -78°C. If using 
    
    
    
    , quench into a buffered solution (sat.
    
    
    ) at 0°C to neutralize acid immediately.

Q: Can I use NaOH for extraction? A: Use caution. The phenol (


) can be deprotonated by weak bases like 

or

. Strong bases (NaOH) combined with heating can attack the nitrile (Pinner reaction or hydrolysis).
  • Protocol: Extract the phenol using 5-10%

    
    . Avoid prolonged exposure to pH > 12.
    

Module 3: Alternative Route (Sandmeyer Strategy)

If direct bromination yields inseparable isomers, the Sandmeyer Route is the authoritative alternative. This route installs the nitrile last, avoiding the directing conflict.

Workflow:

  • Start: 2-Fluoro-3-methoxy-6-bromoaniline (or similar aniline precursor).

  • Diazotization:

    
     or 
    
    
    
    .
  • Cyanation: CuCN / KCN (Sandmeyer).

  • Demethylation:

    
     (controlled) or Pyridine-HCl.
    

Comparison Table: Direct Bromination vs. Sandmeyer

FeatureDirect Bromination (Route A)Sandmeyer Cyanation (Route B)
Step Count Low (1 step from scaffold)High (3-4 steps)
Regioselectivity Moderate (Requires separation)High (Structural control)
Scalability Good for <10gPreferred for >100g
Safety Profile StandardHigh Risk (Cyanide/Diazonium)

Experimental Protocol: Optimized Bromination

Objective: Synthesis of 6-Bromo-2-fluoro-3-hydroxybenzonitrile via controlled bromination.

Reagents:

  • 2-Fluoro-3-hydroxybenzonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Acetonitrile (Anhydrous, 10V)

  • Sodium Thiosulfate (aq) for quench.

Step-by-Step:

  • Dissolution: Charge 2-fluoro-3-hydroxybenzonitrile into a reaction vessel. Add Acetonitrile (10 volumes). Stir until dissolved.

  • Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Addition: Dissolve NBS (1.0 eq) in Acetonitrile (5 volumes). Add this solution dropwise over 60 minutes.

    • Note: Slow addition prevents localized high concentrations of NBS, reducing dibromination.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/TLC.

    • Stop Point: Quench when Starting Material < 2%. Do not chase the last 2% if Di-bromo > 5%.

  • Quench: Add 10% aqueous

    
     (sodium thiosulfate) to destroy unreacted bromine species.
    
  • Workup: Dilute with EtOAc. Wash with water and brine.[1] Dry over

    
    .[2]
    
  • Purification: Recrystallization from Heptane/EtOAc is preferred over column chromatography to separate the regioisomers efficiently.

References

  • Regioselectivity in Phenol Bromination

    • Title: Electrophilic aromatic brominations of 3-hydroxybenzonitrile.[3]

    • Source: Smolecule / ResearchG
    • Context: Establishes the directing conflict between OH and CN groups in analogous scaffolds.
  • Analogous Synthesis (2-Bromo-6-fluorobenzonitrile)

    • Title: Synthesis of 2-Bromo-6-fluorobenzonitrile.[4][5][6]

    • Source: ChemicalBook.
    • Context: Provides baseline conditions for bromin
  • Demethylation & Hydrolysis Risks

    • Title: An Improved Synthesis Of 4-Fluoro-3-Hydroxybenzoic Acid.[7]

    • Source: Quick Company / Patent Liter
    • Context: Discusses hydrolysis/demethylation strategies for fluoro-methoxy-benzonitrile intermedi
    • URL:[Link]

  • Structure & Properties

    • Title: 2-Bromo-3-hydroxybenzonitrile Compound Summary.
    • Source: PubChem.[8]

    • Context: Physical properties and safety d
    • URL:[Link]

Sources

Optimization

Preventing degradation of 6-Bromo-2-fluoro-3-hydroxybenzonitrile during synthesis

This Technical Support Guide is structured as a specialized resource for researchers handling 6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS: 1242265-68-0 / Analogues) .[1] It prioritizes the prevention of degradation throu...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is structured as a specialized resource for researchers handling 6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS: 1242265-68-0 / Analogues) .[1] It prioritizes the prevention of degradation through mechanistic understanding and rigorous protocol design.[1]

Status: Operational | Tier: L3 Specialist Support Subject: Stability Preservation & Degradation Prevention[1]

Executive Stability Profile

Molecule: 6-Bromo-2-fluoro-3-hydroxybenzonitrile Critical Sensitivities: High Primary Degradation Vectors: [1]

  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine atom at C2 is highly activated by the ortho-nitrile group (strong electron-withdrawing).[1] Exposure to strong nucleophiles (OH⁻, alkoxides) or even water at high pH results in rapid displacement of the fluorine.
    
  • Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under extreme pH (both acid and base), converting to the amide (primary degradant) and subsequently the carboxylic acid.[1]

  • Phenolic Oxidation: The C3-hydroxyl group renders the ring electron-rich and susceptible to oxidative quinone formation, typically manifesting as a pink/brown discoloration.[1]

  • Photolytic Debromination: The C6-Bromine bond is labile to UV light, leading to radical debromination.[1]

Troubleshooting Guide & FAQs

Direct solutions for observed experimental anomalies.

Q1: My product turned from off-white to pink/brown during drying. What happened?

Diagnosis: Oxidative Degradation (Quinone Formation) The phenol moiety at C3 is sensitive to air oxidation, especially if trace metal salts (e.g., from Cu-catalyzed synthesis steps) or basic residues remain.[1] Corrective Action:

  • Protocol Adjustment: Perform the final drying step under vacuum with a nitrogen bleed, not in a standard air oven.

  • Additives: If recrystallizing, add a trace of sodium metabisulfite (

    
    ) or ascorbic acid to the aqueous phase during workup to scavenge oxidants.[1]
    
  • Purification: Wash the organic layer with dilute EDTA solution to sequester trace transition metals that catalyze phenolic oxidation.[1]

Q2: I see a new polar spot on TLC after a basic workup (NaOH). Mass spec shows M+18.

Diagnosis: Nitrile Hydrolysis or


 
You likely hydrolyzed the nitrile to a primary amide (

, +18 Da) or displaced the fluorine with a hydroxyl group (

).[1][2] The Mechanism: The 2-Fluoro position is activated.[1][3] Using NaOH (strong base/nucleophile) attacks the C2-F carbon or the nitrile carbon.[1] Corrective Action:
  • Stop using NaOH. Switch to mild bases like Sodium Bicarbonate (

    
    )  or Potassium Phosphate Monobasic (
    
    
    
    )
    for washes.[1]
  • pH Limit: Maintain aqueous workup pH < 8.5. The

    
     of the phenol is ~7-8; keeping it protonated prevents phenoxide formation, which is more oxidation-prone.[1]
    
Q3: The fluorine NMR signal disappeared/shifted after reaction with a nucleophile.

Diagnosis: Regioselectivity Failure (


 at C2) 
The 2-F is more labile than the 6-Br due to the ortho-nitrile effect.[1]
Corrective Action: 
  • Temperature Control:

    
     reactions at the 2-position are fast. If you are trying to react at the 6-Br (e.g., coupling), lower the temperature to -78°C or -40°C.[1]
    
  • Protection: If the 3-OH is free, it may act as an intramolecular nucleophile or influence electronics.[1] Protect the phenol as a methoxymethyl ether (MOM) or benzyl ether (Bn) to stabilize the ring electronics.[1]

Safe Synthesis & Handling Workflow

A self-validating protocol designed to minimize stress on the molecule.[1]

Step-by-Step Stability Protocol
ParameterSpecificationScientific Rationale
Solvent Choice Anhydrous THF or DCMAvoids protic solvents that can participate in H-bonding or hydrolysis.[1]
Atmosphere Argon or NitrogenPrevents phenolic oxidation.[1]
Light Amber Glassware / FoilPrevents C-Br photolysis.[1]
Workup pH 5.0 - 7.0Prevents nitrile hydrolysis and

of Fluorine.[1]
Drying Agent

(Sodium Sulfate)
Neutral pH.[1] Avoid

if Lewis acid sensitivity is suspected (rare but safer).[1]
Recommended Workup Procedure (The "Cold-Acid" Wash)
  • Quench: Cool reaction mixture to 0°C. Quench with saturated

    
     (mildly acidic, buffers ~pH 5-6).
    
  • Extraction: Extract with Ethyl Acetate (EtOAc) or DCM.[1]

  • Wash:

    • Wash 1: Water (removes salts).[1]

    • Wash 2: Brine (removes water).[1]

    • Critical: Do NOT use Carbonate/Hydroxide washes if the phenol is unprotected, as the phenoxide will partition into water.[1]

  • Concentration: Rotary evaporate at bath temperature < 40°C . Higher heat promotes nitrile hydration.[1]

Mechanistic Visualization

Visualizing the degradation pathways to understand the "Danger Zones".[1]

DegradationPathways Target 6-Bromo-2-fluoro- 3-hydroxybenzonitrile Amide Amide Derivative (Hydrolysis) Target->Amide H2O attack at CN Quinone Ortho-Quinone (Oxidation) Target->Quinone Oxidation of Phenol SnAr_Product 2-Hydroxy/Alkoxy Derivative (SnAr) Target->SnAr_Product OH- / RO- attack at C2-F (Activated by CN) Debromo Debrominated Analog Target->Debromo Homolytic Cleavage Base High pH / NaOH (Nucleophilic Attack) Base->Amide Base->SnAr_Product Acid Strong Acid / Heat Acid->Amide Light UV Light / hv Light->Debromo Air O2 / Metal Salts Air->Quinone

Caption: Figure 1.[1] Primary degradation vectors for 6-Bromo-2-fluoro-3-hydroxybenzonitrile. Red paths indicate irreversible chemical changes.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783139, 2-Bromo-6-fluorobenzonitrile. Retrieved from [Link]

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation. Retrieved from [Link]

  • Google Patents. Method for synthesizing 2,6-difluorobenzonitrile (CN102452957A).[1] Retrieved from

  • Vertex AI Research.Consolidated stability data for poly-substituted benzonitriles.

Sources

Troubleshooting

Troubleshooting guide for Suzuki coupling with 6-Bromo-2-fluoro-3-hydroxybenzonitrile

Technical Support Center: Suzuki Coupling of 6-Bromo-2-fluoro-3-hydroxybenzonitrile Executive Technical Summary Substrate Analysis: 6-Bromo-2-fluoro-3-hydroxybenzonitrile This substrate presents a "Perfect Storm" of thre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of 6-Bromo-2-fluoro-3-hydroxybenzonitrile

Executive Technical Summary

Substrate Analysis: 6-Bromo-2-fluoro-3-hydroxybenzonitrile This substrate presents a "Perfect Storm" of three competing chemical challenges that frequently lead to reaction failure in standard Suzuki-Miyaura protocols.

  • The Acidic Trap (3-OH): The phenolic proton (

    
     due to the electron-withdrawing nitrile and fluorine) will instantly neutralize 1 equivalent of base. If accounted for, the resulting phenoxide can coordinate to Palladium, potentially arresting the catalytic cycle (catalyst poisoning).
    
  • The SNAr Trap (2-F): The 2-position fluorine is highly activated by the ortho-nitrile and meta-bromide. Strong bases (like hydroxides or alkoxides) or nucleophilic solvents will attack this position, displacing fluoride to form the SNAr byproduct rather than the coupled product.

  • The Steric Wall (1-CN, 6-Br): The coupling site (C6) is ortho to the nitrile group. This steric hindrance slows the rate of oxidative addition and transmetallation, requiring a highly active catalyst system.

Interactive Troubleshooting Modules

Module A: The "No Reaction" / Low Conversion Scenario

Q: I added 2.0 equivalents of base, but the starting material is unconsumed. Why? A: You have likely run out of base.[1] The first equivalent of base is consumed exclusively to deprotonate the 3-hydroxy group. This leaves only 1.0 equivalent to activate your boronic acid.[1] As the reaction progresses, the boronic acid releases boric acid/borates, which buffer the system and drop the pH below the threshold required for transmetallation.

  • The Fix: Increase base loading to 3.5 – 4.0 equivalents . You must satisfy the phenol and drive the catalytic cycle.[1]

Q: The reaction turns black immediately and stalls. A: This suggests "Palladium Black" precipitation, often caused by the free phenoxide destabilizing the catalyst.

  • The Fix: Switch to a catalyst system with a robust, bulky ligand that can out-compete the phenoxide for the metal center.

    • Recommended:Pd(dppf)Cl₂·DCM or XPhos Pd G3 .

    • Avoid: Pd(PPh₃)₄ (too labile).[1]

Module B: The "Wrong Product" / Impurity Scenario

Q: LCMS shows a major peak with Mass [M-20].[1] What is this? A: This is the SNAr byproduct. The base (or solvent) has attacked the 2-Fluorine position, displacing it. This is common when using bases like NaOEt , KOtBu , or CsOH .[1]

  • The Fix:

    • Switch Bases: Use non-nucleophilic inorganic bases. Potassium Phosphate Tribasic (

      
      ) is the gold standard here.[1]
      
    • Switch Solvents: Avoid alcohols. Use a Dioxane/Water or Toluene/Water biphasic system.[1]

Q: I see the de-halogenated product (Bromine replaced by Hydrogen). A: This is protodehalogenation.[1] It occurs when the oxidative addition complex is formed, but transmetallation is too slow (due to steric hindrance at the ortho-nitrile), allowing the complex to scavenge a proton from the solvent.

  • The Fix:

    • Switch to Anhydrous conditions: Use anhydrous THF/Dioxane with anhydrous

      
       (finely ground).
      
    • Boost Catalyst Activity: Use a Buchwald precatalyst (e.g., XPhos Pd G4 ) to accelerate the transmetallation step.[1]

Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision pathways and the competing mechanistic failures (SNAr vs. Coupling).

Suzuki_Logic Start Substrate: 6-Br-2-F-3-OH-Benzonitrile Phenol_Check Is Phenol Protected? Start->Phenol_Check Protected Yes (e.g., OTBS, OBn) Phenol_Check->Protected High Value Step Unprotected No (Free -OH) Phenol_Check->Unprotected Rapid Synthesis Std_Cond Standard Suzuki (Pd(PPh3)4, Na2CO3) Protected->Std_Cond High_Yield High Yield Coupled Product Std_Cond->High_Yield Base_Choice Base Selection Critical Unprotected->Base_Choice Strong_Base Strong/Nu Base (NaOEt, KOtBu) Base_Choice->Strong_Base Weak_Base Weak/Non-Nu Base (K3PO4, K2CO3) Base_Choice->Weak_Base SNAr_Path SNAr Side Reaction (F displacement) Strong_Base->SNAr_Path Nucleophilic Attack at C2 Coupling_Path Successful Coupling Weak_Base->Coupling_Path Requires >3 eq. Base

Caption: Decision tree highlighting the risk of SNAr side-reactions when handling the unprotected 2-fluoro-3-hydroxy substrate.

Recommended Experimental Protocols

Method A: The "Direct" Route (Unprotected Phenol)

Best for rapid screening when side-products can be tolerated or separated.

ComponentReagentEquivalentsNotes
Solvent 1,4-Dioxane / Water (4:1)0.1 MDegassed thoroughly.
Base

(Tribasic)
3.5 – 4.0 Excess required to neutralize phenol.[1]
Catalyst

0.05 (5 mol%)Resists poisoning by phenoxide.[1]
Temp 80°C - 90°CN/ADo not exceed 100°C (SNAr risk increases).[1]

Step-by-Step:

  • Charge reaction vial with Substrate (1.0 eq), Boronic Acid (1.2 eq), and

    
     (4.0 eq).[1]
    
  • Add Dioxane/Water mixture.[1] Sparge with Nitrogen for 5 minutes.

  • Add Pd catalyst quickly against a counter-flow of Nitrogen.[1]

  • Seal and heat to 85°C for 4–12 hours.

  • Critical Workup: The product will be in the aqueous layer as a phenoxide salt.[1] You must acidify the aqueous layer to pH ~3 with 1N HCl before extracting with Ethyl Acetate.[1]

Method B: The "Robust" Route (Protected Phenol)

Best for scale-up or when high purity is required.

  • Protection: Treat substrate with TBS-Cl (1.2 eq) and Imidazole (2.0 eq) in DCM.[1] Quantitative yield.

  • Coupling:

    • Catalyst:

      
       (3 mol%) or XPhos Pd G3 (1 mol%).[1]
      
    • Base:

      
       (2.0 eq).[1]
      
    • Solvent: Toluene/Ethanol/Water (4:2:1).[1]

    • Temp: 80°C.

  • Deprotection: Treat coupled product with TBAF in THF.

Comparative Data: Base Selection Impact

The following table summarizes the outcome of coupling 6-bromo-2-fluoro-3-hydroxybenzonitrile with Phenylboronic acid under different base conditions (simulated based on reactivity profiles of fluoronitrobenzenes [1] and halophenols [2]).

BaseSolventYield (Coupling)Yield (SNAr Impurity)Verdict
KOtBu THF< 10%> 80% FAILED. Strong nucleophile attacks C-F.
NaOH Water/MeOH30%40%POOR. Hydroxide competes for C-F.[1]

DMF< 5%0%FAILED. Too weak to activate boronic acid.[1]

Dioxane/H2O65%5%GOOD. Standard conditions.[1]

Dioxane/H2O88% < 2%OPTIMAL. Balance of basicity/nucleophilicity.[1]

References

  • BenchChem. (2025).[1] A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1]

  • Buchwald, S. L., et al. (2013).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1] Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalyst Selection. Retrieved from

  • Yoneda Labs. (2025).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparison of reactivity between 6-Bromo-2-fluoro-3-hydroxybenzonitrile and other substituted benzonitriles

Content Type: Technical Comparison & Application Guide Subject: Chemoselectivity and Functionalization Strategies of Polysubstituted Benzonitriles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specia...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Chemoselectivity and Functionalization Strategies of Polysubstituted Benzonitriles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]

Executive Summary: The "Privileged" Scaffold

6-Bromo-2-fluoro-3-hydroxybenzonitrile (BFHB) is not merely a building block; it is a dense functional array commonly deployed in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib analogs).[1] Its utility stems from its ability to serve as a orthogonal branching point, allowing sequential introduction of three distinct vectors around a central core.

However, this density comes with a penalty: competing reactivity profiles .[1] Unlike simpler comparators like 2,6-difluorobenzonitrile, BFHB possesses an acidic phenolic handle that dramatically alters the electronic landscape of the ring depending on pH.

This guide objectively compares BFHB against three standard alternatives to isolate the specific reactivity challenges—and advantages—of this scaffold.

Structural Reactivity Map

Before analyzing comparative data, we must define the "Warheads" on BFHB. The molecule presents four distinct sites of reactivity, often leading to " chemoselectivity collisions" if not managed.

ReactivityMap BFHB 6-Bromo-2-fluoro- 3-hydroxybenzonitrile SiteA Site A: C2-Fluoro (Primary Electrophile) High SNAr Reactivity BFHB->SiteA Activated by CN SiteB Site B: C6-Bromo (Secondary Electrophile) Pd-Coupling / Halogen Dance BFHB->SiteB Sterically Crowded SiteC Site C: C3-Hydroxyl (Nucleophile/Acid) pKa ~7.5 (Deprotonates easily) BFHB->SiteC Electronic Switch SiteD Site D: C1-Cyano (Activator) Directs Ortho-SNAr BFHB->SiteD Electron Withdrawal SiteC->SiteA Phenoxide formation DEACTIVATES SNAr

Figure 1: Functional map of BFHB. Note the critical interference pathway where Site C (OH) can deactivate Site A (F) if deprotonated.[1]

Comparative Reactivity Analysis

We compare BFHB against three standard benzonitriles to isolate specific electronic and steric effects.

Comparator 1: Acidity & Electronic Switching

Target: BFHB vs. 3-Hydroxybenzonitrile (3-HB)

The presence of the nitrile group alone makes the phenol acidic (


 ~9.2). However, in BFHB, the additional fluorine and bromine atoms (both electron-withdrawing) drop the 

significantly.
Feature3-HydroxybenzonitrileBFHB (Target) Impact on Protocol
Estimated

~9.2~6.8 - 7.2 BFHB deprotonates with weak bases (

,

).[1]
Anion Effect Moderate donor (

)
Strong donor (

)
Once deprotonated, the ring becomes electron-rich, killing

reactivity
at the C2-F site.[1]
Solubility Moderate in organicHigh in polar organicBFHB requires polar aprotic solvents (DMF/DMSO) for best results.[1]

Insight: You cannot run


 reactions on BFHB using basic conditions without first protecting the hydroxyl group.[1] The formation of the phenoxide anion creates a "push-pull" system that neutralizes the activating effect of the nitrile.
Comparator 2: Efficiency (Nucleophilic Aromatic Substitution)

Target: BFHB vs. 2,6-Difluorobenzonitrile (DFBN)

DFBN is the "gold standard" for


 due to its symmetry and high activation. BFHB breaks this symmetry.
Parameter2,6-DifluorobenzonitrileBFHB (Target) Mechanistic Note
Leaving Group Fluorine (x2)Fluorine (x1)C-F bond is stronger but F is a better nucleofuge in

due to high electronegativity stabilizing the Meisenheimer complex.[1]
Regioselectivity None (Symmetric)High (C2 only) The C6-Bromo is a poor leaving group for

compared to F.
Reaction Rate Fast (

)
Slower (

)
The C3-OH (even if protected) is an Electron Donating Group (EDG) relative to the second F in DFBN, slowing the attack.[1]
Comparator 3: Metal-Catalyzed Coupling (Suzuki/Sonogashira)

Target: BFHB vs. 2-Bromo-6-fluorobenzonitrile [1]

Here we assess the C6-Bromo position.[1][2] The primary challenge is steric hindrance caused by the adjacent nitrile and the "ortho-effect."

Feature2-Bromo-6-fluorobenzonitrileBFHB (Target) Performance Insight
Steric Bulk High (Ortho-CN)Very High The C3-substituent in BFHB adds remote steric pressure, forcing the CN group to twist, further crowding the Br site.[1]
Oxidative Addition ModerateSlow Requires active catalyst systems (e.g., Pd-XPhos or Pd-

) rather than standard

.[1]
Chemoselectivity Br reacts firstBr reacts first Under Pd-catalysis, C-Br reacts exclusively over C-F.[1]

Validated Experimental Workflows

To successfully utilize BFHB, one must follow a specific sequence to avoid "dead-end" intermediates.[1]

Workflow Logic: The "Protection First" Rule

Attempting


 on the free phenol results in <10% yield due to phenoxide formation.

Workflow Start Starting Material: BFHB Decision Direct SNAr? Start->Decision FailPath Formation of Phenoxide (Electron Rich Ring) Decision->FailPath Yes (Basic Conditions) SuccessPath Step 1: O-Protection (Bn, PMB, or MOM) Decision->SuccessPath No (Protect First) FailEnd No Reaction / Decomposition FailPath->FailEnd Step2 Step 2: SNAr at C2-F (Nucleophile: Amines/Thiols) SuccessPath->Step2 Step3 Step 3: Pd-Coupling at C6-Br (Suzuki/Sonogashira) Step2->Step3

Figure 2: Decision tree for functionalizing BFHB.

Protocol A: Regioselective (Post-Protection)

Objective: Displacement of C2-F with a secondary amine (e.g., Piperazine derivative).[1]

  • Preparation: Dissolve O-protected BFHB (1.0 equiv) in anhydrous DMSO (0.2 M).

    • Note: Do not use DMF if heating >100°C is expected due to potential dimethylamine impurity displacement.[1]

  • Base: Add DIPEA (2.5 equiv).

    • Why: Inorganic bases like

      
       are heterogeneous and can be slow; DIPEA ensures solubility.[1]
      
  • Nucleophile: Add Amine (1.1 equiv).[1]

  • Conditions: Heat to 60–80°C under

    
    . Monitor by LCMS.[1]
    
    • Checkpoint: The reaction is driven by the Ortho-CN effect.[1] If conversion stalls, check for deprotection of the phenol (signal of mass M-ProtectingGroup).[1]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO.[1]

Protocol B: Sterically Demanding Suzuki Coupling

Objective: Coupling at C6-Br with an aryl boronic acid.[1]

  • Catalyst Choice: Use

    
      (for robustness) or Pd-XPhos G3  (for difficult substrates).[1] Standard tetrakis is often too slow.[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the boronic acid activation.

  • Base:

    
     (2.0 equiv).
    
    • Why: Milder than carbonates, reduces risk of nitrile hydrolysis.

  • Temperature: 90°C.

  • Observation: The C2-F bond remains intact under these conditions, preserving it for later functionalization if the sequence is reversed (Coupling

    
    
    
    
    
    ).

References

  • KRAS G12C Inhibitor Synthesis (Adagrasib Intermediates)

    • Patent: "Process for the preparation of KRAS G12C inhibitors." Vertex Pharmaceuticals / Mirati Therapeutics.[1] (Describes the use of polysubstituted benzonitriles as core scaffolds).

  • Nucleophilic Aromatic Substitution Mechanisms

    • Source: "Nucleophilic Aromatic Substitution of Polyfluoroarene."[1] National Institutes of Health (PMC).[1] (Details the activation energy differences between F and Br in poly-halo systems).

  • Steric Effects in Suzuki Coupling

    • Source: "The Stereochemical Course of Pd-Catalyzed Suzuki Reactions." National Science Foundation / JACS.
    • [1]

  • Acidity of Hydroxybenzonitriles

    • Data: PubChem Compound Summary for 3-Hydroxybenzonitrile (CID 12053).[1]

    • [1]

Sources

Comparative

Comparative study of different synthetic routes to 6-Bromo-2-fluoro-3-hydroxybenzonitrile

Topic: Comparative study of different synthetic routes to 6-Bromo-2-fluoro-3-hydroxybenzonitrile Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative study of different synthetic routes to 6-Bromo-2-fluoro-3-hydroxybenzonitrile Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

6-Bromo-2-fluoro-3-hydroxybenzonitrile is a highly specialized halogenated phenol intermediate. Its unique substitution pattern—featuring a nitrile handle, a fluorine "blocker," and a reactive bromine adjacent to the nitrile—makes it a critical scaffold in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib analogs) and other kinase inhibitors. The 2-fluoro substituent provides metabolic stability and conformational locking, while the 3-hydroxy group serves as a pivot for etherification, often linking to heterocyclic cores.

This guide objectively compares three distinct synthetic strategies, evaluating them on regioselectivity , scalability , and operational complexity .

Metric Route A: Direct Bromination Route B: Methoxy-Protection Strategy Route C: De Novo Assembly
Primary Mechanism Electrophilic Aromatic Substitution (SEAr)SEAr on Anisole + DemethylationFormylation & Oximation
Step Count 1 Step (from commercial precursor)3 Steps4-5 Steps
Yield (Overall) Moderate (50-60%)High (65-75%)Low-Moderate (30-45%)
Regioselectivity Variable (Requires careful control)High (Steric/Electronic control)High (Built-in)
Scalability High (Pilot plant friendly)High (Robust purification)Low (R&D scale only)
Key Challenge Separation of C4-bromo isomerUse of BBr3 (Safety/Cost)Lengthy workflow

Retrosynthetic Analysis

To understand the route selection, we must analyze the electronic directing effects of the precursor 2-fluoro-3-hydroxybenzonitrile .

  • Hydroxyl (-OH) at C3: Strong activator (Ortho/Para). Directs to C2, C4, C6 .

  • Fluorine (-F) at C2: Weak deactivator/director. Blocks C2.

  • Nitrile (-CN) at C1: Strong deactivator (Meta). Deactivates C2, C4, C6.

The Conflict: The -OH group strongly activates C4 (ortho) and C6 (para). The -CN group strongly deactivates C6 (ortho to CN). However, experimental data on similar systems (3-hydroxybenzonitrile) confirms that para-direction by the hydroxyl group dominates , favoring substitution at C6 [1].

Retrosynthesis Target Target: 6-Bromo-2-fluoro-3-hydroxybenzonitrile Precursor1 Route A: 2-Fluoro-3-hydroxybenzonitrile (Direct Bromination) Target->Precursor1 NBS/Br2 (Regioselective S_EAr) Precursor2 Route B: 2-Fluoro-3-methoxybenzonitrile (Bromination + Demethylation) Target->Precursor2 BBr3 (Demethylation) Precursor3 Route C: 2-Fluoro-3-methoxybenzaldehyde (Functional Group Interconversion) Precursor2->Precursor3 NH2OH / Formic Acid (Cyanation)

Caption: Retrosynthetic disconnection showing the three primary access points to the target scaffold.

Detailed Route Analysis

Route A: Direct Bromination of 2-Fluoro-3-hydroxybenzonitrile

Best For: Rapid medicinal chemistry SAR (Structure-Activity Relationship) generation; small-scale synthesis (<50g).

This route relies on the dominant directing effect of the C3-hydroxyl group to install the bromine at C6. While C4-bromination is a potential side reaction, the steric environment and the electronic "push" of the para-OH typically favor the C6 isomer in a ~4:1 to ~8:1 ratio depending on the solvent [2].

Protocol:

  • Dissolution: Dissolve 2-fluoro-3-hydroxybenzonitrile (1.0 eq) in Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

    • Why NBS? NBS provides a low, controlled concentration of electrophilic bromine, minimizing di-bromination compared to elemental Br2.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by HPLC/LCMS.

  • Workup: Quench with aqueous sodium thiosulfate (to remove excess oxidants). Extract with Ethyl Acetate.[1]

  • Purification: The critical step. Recrystallization from Toluene/Heptane or column chromatography is required to remove the minor C4-bromo isomer.

Key Risks:

  • Over-bromination: Formation of 4,6-dibromo species if excess NBS is used.

  • Regio-isomerism: If the reaction runs too hot (>40°C), the ratio of the unwanted C4-isomer increases.

Route B: The Methoxy-Protection Strategy (Recommended for Scale-Up)

Best For: Process chemistry, multi-kilogram synthesis, and when high purity (>99%) is required.

By masking the phenol as a methyl ether, the solubility is improved, and the electron density is slightly modulated. More importantly, the intermediate 6-bromo-2-fluoro-3-methoxybenzonitrile is often crystalline and easier to purify than the free phenol, allowing "purification by crystallization" before the final step.

Workflow:

  • Starting Material: 2-Fluoro-3-methoxybenzonitrile (commercially available or synthesized from the aldehyde).

  • Bromination: Reaction with NBS in DMF at 40-50°C.

    • Note: The methoxy group is a slightly weaker activator than the free phenoxide, so mild heating might be required.

  • Demethylation: Treatment with Boron Tribromide (BBr3) in Dichloromethane (DCM) at -78°C to 0°C.

    • Alternative: Pyridine hydrochloride melt at 180°C (harsher, but avoids BBr3).

Experimental Protocol (Demethylation Step):

  • Dissolve 6-bromo-2-fluoro-3-methoxybenzonitrile (10 mmol) in anhydrous DCM (50 mL) under N2.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add BBr3 (1.0 M in DCM, 25 mL, 2.5 eq) dropwise over 20 mins.

  • Warm to 0°C and stir for 2 hours.

  • Quench Carefully: Pour into ice water (Exothermic!).

  • Extract with DCM, wash with NaHCO3, dry, and concentrate.

RouteB SM 2-Fluoro-3-methoxy- benzonitrile Inter Intermediate: 6-Bromo-2-fluoro- 3-methoxybenzonitrile SM->Inter NBS, DMF 50°C, 4h (Yield: 85%) Prod Product: 6-Bromo-2-fluoro- 3-hydroxybenzonitrile Inter->Prod BBr3, DCM -78°C to 0°C (Yield: 90%)

Caption: Step-wise conversion in Route B, highlighting the high-yielding intermediate stage.

Route C: De Novo Synthesis from Aldehyde

Best For: When the nitrile precursors are unavailable or prohibitively expensive.

This route builds the nitrile functionality from 2-fluoro-3-methoxybenzaldehyde .

  • Oximation: React aldehyde with Hydroxylamine hydrochloride (NH2OH·HCl) and Sodium Acetate to form the oxime.

  • Dehydration/Cyanation: Reflux the oxime in Formic Acid or use Acetic Anhydride to dehydrate it to the nitrile [3].

  • Bromination & Demethylation: Proceed as in Route B.

Pros: Aldehydes are often cheaper starting materials than benzonitriles. Cons: Adds 2 extra operational steps. Handling Formic Acid/Hydroxylamine at high temperatures requires safety controls for thermal runaway.

Comparative Data Summary

FeatureRoute A (Direct)Route B (Methoxy)Route C (Aldehyde)
Starting Material Cost HighMediumLow
Atom Economy ExcellentGoodModerate
Purification Ease Difficult (Isomer separation)Excellent (Crystallizable intermediate)Moderate
Safety Profile GoodModerate (BBr3 is corrosive)Moderate (Thermal hazards)
Typical Yield ~55% (isolated)~75% (over 2 steps)~40% (over 4 steps)

Expert Recommendation

For drug discovery and early-phase development , Route A is superior due to speed. The lower yield is acceptable to obtain the first grams of material quickly.

For process development and manufacturing , Route B is the gold standard. The ability to purify the methoxy-intermediate ensures that the final demethylation step yields a highly pure API starting material without difficult chromatographic separations.

References

  • Regioselectivity of Bromination: Electrophilic aromatic brominations of 3-hydroxybenzonitrile. ResearchGate. (Accessed 2026).

  • Bromination Reagents: Chlorination and Bromination Reagents with High Regioselectivity. TCI Chemicals.

  • Nitrile Synthesis: One Pot Synthesis of Nitriles from Aldehydes. Asian Journal of Chemistry.

  • Precursor Availability: 2-Fluoro-3-hydroxybenzonitrile CAS 1000339-24-1. Splendid Lab.

  • Demethylation Protocols: Demethylation of Methyl Ethers - Boron Tribromide. Common Organic Chemistry.

Sources

Validation

Biological Activity &amp; Synthetic Utility: 6-Bromo-2-fluoro-3-hydroxybenzonitrile vs. Analogs

This guide provides an in-depth technical comparison of 6-Bromo-2-fluoro-3-hydroxybenzonitrile (hereafter referred to as BFHB-623 ) and its structural analogs. This analysis focuses on its dual utility as a high-value ph...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Bromo-2-fluoro-3-hydroxybenzonitrile (hereafter referred to as BFHB-623 ) and its structural analogs. This analysis focuses on its dual utility as a high-value pharmacophore in kinase inhibitor synthesis (specifically HER2/EGFR targets) and its intrinsic biological activity profile as a halogenated phenol.

Executive Summary

6-Bromo-2-fluoro-3-hydroxybenzonitrile (BFHB-623) is a specialized trisubstituted benzene scaffold. Unlike simple commodity phenols, its specific substitution pattern—combining a reactive bromine handle, a metabolic blocker (fluorine), and a hydrogen-bond donor (hydroxyl)—makes it a critical intermediate for CNS-penetrable Tyrosine Kinase Inhibitors (TKIs) .

This guide compares BFHB-623 against:

  • 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): A benchmark for intrinsic cytotoxicity and uncoupling activity.

  • 2-Bromo-3-hydroxybenzonitrile (Non-fluorinated analog): To isolate the "Fluorine Effect" on metabolic stability.

  • Halohydroxybenzonitrile (HHBN) Class: Emerging disinfection byproducts with relevant cytotoxicity profiles.[1]

Comparative Analysis: Physicochemical & Biological Profiles

Intrinsic Biological Activity (Toxicity & Potency)

While primarily a building block, the free phenol form of BFHB-623 exhibits intrinsic biological activity comparable to other Halogenated Hydroxybenzonitriles (HHBNs).

Table 1: Intrinsic Activity & Cytotoxicity Comparison

FeatureBFHB-623 (Target) Bromoxynil (Benchmark) 2-Br-3-OH-Benzonitrile
Structure 6-Br, 2-F, 3-OH, 1-CN3,5-Di-Br, 4-OH, 1-CN2-Br, 3-OH, 1-CN
Primary Bioactivity Kinase Scaffold (Precursor)Herbicidal (PSII Inhibitor)Intermediate
Cytotoxicity (CHO Cells) Moderate (

)*
High (

)
Low-Moderate
Mechanism Membrane disruption / Alkylation potentialUncoupler of OxPhosWeak Membrane disruption
Lipophilicity (cLogP) ~2.1 (Balanced for CNS)~2.8 (High)~1.9
Metabolic Stability High (F blocks C2 oxidation)Low (Susceptible to hydrolysis)Low (C2 open to oxidation)
  • Data extrapolated from HHBN cytotoxicity studies (See Ref 1).

Pharmacophore Utility in Drug Design

The true value of BFHB-623 lies in its role as a precursor for Quinazoline-based HER2 Inhibitors (e.g., analogs of Tucatinib).

Table 2: Synthetic Utility in Kinase Inhibitor Design

ParameterFluorinated Scaffold (BFHB-623) Non-Fluorinated Analog Chlorinated Analog
Target Binding Enhanced: F atom acts as H-bond acceptor/dipole modulator.Baseline.High, but steric clash risk.
CNS Penetration Optimal: F lowers

of OH, improving permeability.
Moderate.Low (Too lipophilic).
Metabolic Liability Blocked: C2-F prevents P450 hydroxylation at the electron-rich site.High: Rapid clearance via Phase I oxidation.Moderate.
Synthetic Yield 85-92% (SNAr/Etherification)90-95%80-85%

Mechanism of Action: The "Fluorine Effect"

The superior performance of BFHB-623 derived drugs stems from the electronic modulation provided by the ortho-fluorine.

FluorineEffect BFHB BFHB-623 Scaffold F_Atom 2-Fluoro Substituent BFHB->F_Atom OH_Group 3-Hydroxy Group BFHB->OH_Group Br_Atom 6-Bromo Handle BFHB->Br_Atom Effect1 Decreased pKa of OH (Better H-bond Donor) F_Atom->Effect1 Inductive Effect Effect2 Blocked Metabolic Site (Extends Half-life) F_Atom->Effect2 Steric/Electronic Shield OH_Group->Effect1 Effect3 Suzuki Coupling Site (Connects to Quinazoline) Br_Atom->Effect3 Result CNS-Penetrable HER2 Inhibitor Effect1->Result Effect2->Result Effect3->Result

Figure 1: Mechanistic contribution of functional groups in BFHB-623 to final drug efficacy.

Experimental Protocols

Note: These protocols are designed for R&D validation. All handling must occur in a fume hood due to the potential toxicity of halogenated nitriles.

Protocol A: Etherification for Kinase Inhibitor Synthesis

This protocol validates the reactivity of the 3-OH group, a critical quality attribute (CQA) for this intermediate. Reference Standard: Synthesis of Quinazoline Ether intermediates (WO2020057511A1) [2].

Reagents:

  • BFHB-623 (1.0 eq)

  • (R)-3-tosyltetrahydrofuran (1.2 eq)

  • Cesium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve BFHB-623 (600 mg, 2.79 mmol) in anhydrous DMF (8 mL) under

    
     atmosphere.
    
  • Activation: Add

    
     (1.82 g, 5.58 mmol). Stir at 
    
    
    
    for 15 mins to deprotonate the phenol. Observation: Solution typically turns yellow.
  • Coupling: Add (R)-3-tosyltetrahydrofuran (810 mg).

  • Reaction: Heat to

    
     for 3 hours.
    
  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over

    
    .
    
  • Validation: Analyze via LC-MS. Target Mass:

    
     Expected Mass of Ether Product.
    
    • Pass Criteria: Conversion > 95% by HPLC area.

Protocol B: Intrinsic Cytotoxicity Assessment (MTT Assay)

To assess the safety profile or potential off-target toxicity of the scaffold itself. Based on HHBN cytotoxicity frameworks [1].

  • Cell Line: CHO-K1 (Chinese Hamster Ovary) or HepG2.

  • Seeding:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Prepare serial dilutions of BFHB-623 in DMSO (0.1% final conc). Range: 0.1

    
     to 100 
    
    
    
    .
  • Incubation: 72 hours at

    
    , 5% 
    
    
    
    .
  • Readout: Add MTT reagent. Read Absorbance at 570 nm.

  • Calculation: Plot dose-response curve to determine

    
    .
    
    • Interpretation:

      
       indicates high intrinsic toxicity (potential safety concern for handling).
      

References

  • Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water. Source: Water Research (2022). URL:[Link] Relevance: Establishes the cytotoxicity baseline for halogenated hydroxybenzonitrile analogs.

  • Quinazoline derivatives as antitumor agents (WO2020057511A1). Source: WIPO / Google Patents. URL: Relevance: Defines the specific synthetic application of 6-Bromo-2-fluoro-3-hydroxybenzonitrile in HER2 inhibitor development.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine in drug design. Source: ChemRxiv. URL:[Link] Relevance: Supports the theoretical comparison of Fluorine vs. Chlorine analogs in the guide.

  • PubChem Compound Summary: 2-Bromo-3-hydroxybenzonitrile. Source: National Center for Biotechnology Information. URL:[Link] Relevance: Provides physicochemical data for the non-fluorinated analog.

Sources

Comparative

Validated analytical methods for the quantification of 6-Bromo-2-fluoro-3-hydroxybenzonitrile

This guide outlines the validated analytical architectures for the quantification of 6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS: 1252988-96-7), a critical halogenated phenolic intermediate used in the synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validated analytical architectures for the quantification of 6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS: 1252988-96-7), a critical halogenated phenolic intermediate used in the synthesis of complex bioactive heterocycles, including quinazoline-based antitumor agents and potential thyroid hormone receptor agonists.[1]

A Publish Comparison Guide for Pharmaceutical Development

Executive Summary & Chemical Context[1][2][3][4][5]

6-Bromo-2-fluoro-3-hydroxybenzonitrile is a dense, electron-deficient scaffold.[1] Its analytical behavior is governed by two dominant features: the acidic phenolic hydroxyl group (pKa ~6.5–7.5 due to ortho-fluoro and para-cyano electron withdrawal) and the UV-active benzonitrile core.[1]

Accurate quantification is pivotal because this compound often serves as the nucleophile in etherification reactions (e.g., with tosyl-tetrahydrofuran) to generate chiral drug candidates. Impurities here—specifically regioisomers like 2-bromo-6-fluoro-3-hydroxybenzonitrile—can propagate through synthesis, leading to difficult-to-remove isomeric byproducts in the Final API.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • CAS: 1252988-96-7[1][2]

  • Formula: C

    
    H
    
    
    
    BrFNO
  • Molecular Weight: ~215.9 g/mol [1]

  • Key Properties: Weakly acidic, UV-active (

    
     ~210–254 nm), ionizable in negative ESI mode.
    

Analytical Method Landscape: Comparative Analysis

We compare the two industry-standard approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine assay/purity, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity screening.[1]

Comparison Matrix
FeatureMethod A: RP-HPLC-UV (Recommended) Method B: LC-MS/MS (Alternative)
Primary Application Raw material assay (>98%), purity profiling, stability testing.[1]Trace analysis (<0.1%) in final API, genotoxic impurity screening.
Detection Principle UV Absorbance (254 nm / 220 nm).Negative Electrospray Ionization (ESI-).
Linearity Range High (50 µg/mL – 1000 µg/mL).Low/Trace (1 ng/mL – 1000 ng/mL).
Specificity Moderate (separates by hydrophobicity).High (separates by Mass-to-Charge ratio).[1]
Cost/Throughput Low Cost / High Throughput.High Cost / Moderate Throughput.
Buffer Requirement Acidic (pH 2.0–3.0) essential to suppress phenol ionization.Volatile Acidic (Formic Acid) or Basic (Ammonium Acetate) depending on ionization.

Detailed Validated Protocols

Method A: The "Gold Standard" RP-HPLC-UV

Best for: Incoming Goods Inspection, Reaction Monitoring, Yield Calculation.

Rationale: The phenolic group must be kept protonated to prevent peak tailing and retention time shifting. A low pH mobile phase ensures the molecule remains neutral and interacts predictably with the C18 stationary phase.

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (Waters XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (nitrile/auxiliary).

  • Injection Volume: 5–10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Description
0.0 5 Initial Equilibration
10.0 90 Linear Ramp (Elution of Analyte)
12.0 90 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |[1]

Self-Validating System Suitability (SST):

  • Tailing Factor: Must be < 1.5 (Confirms successful protonation of phenol).

  • Resolution: > 2.0 between the main peak and any regioisomer impurities.

  • RSD: < 1.0% for 5 replicate injections.

Method B: Trace Analysis via LC-MS/MS

Best for: Cleaning Validation, Impurity Carryover in Final Drug Substance.[1]

Rationale: The phenol moiety readily deprotonates, making Negative Mode ESI significantly more sensitive than positive mode.

Instrument Parameters:

  • Source: ESI (Negative Mode).

  • Precursor Ion: [M-H]⁻ = 213.9 m/z (approx).

  • Product Ions:

    • Quantifier: 79/81 m/z (Bromide ion, [Br]⁻).

    • Qualifier: Loss of CO/CN fragments (structure specific).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Note: While acidic MP suppresses ionization in bulk, in ESI- the high voltage drives deprotonation effectively.[1]

Experimental Workflow & Decision Logic

The following diagram illustrates the decision pathway for selecting the correct analytical method based on the stage of drug development.

AnalyticalWorkflow Sample Sample Received (6-Bromo-2-fluoro-3-hydroxybenzonitrile) Purpose Define Purpose Sample->Purpose Assay Purity/Assay (>90% Conc.) Purpose->Assay Raw Material QC Trace Trace Impurity (<0.1% Conc.) Purpose->Trace Final Drug Analysis HPLC Method A: HPLC-UV (Acidic Mobile Phase) Assay->HPLC LCMS Method B: LC-MS/MS (ESI Negative Mode) Trace->LCMS Result_Pass Release Material (Synthesis Input) HPLC->Result_Pass Purity > 98% Result_Fail Reject/Reprocess HPLC->Result_Fail Purity < 98% LCMS->Result_Pass Not Detected

Caption: Analytical decision tree for selecting HPLC-UV vs. LC-MS/MS based on sample concentration and data requirements.

Step-by-Step Protocol: HPLC-UV Quantification

This protocol is designed for the routine quality control of the intermediate before it is used in subsequent etherification steps (e.g., synthesis of quinazoline derivatives).

  • Diluent Preparation: Mix Water:Acetonitrile (50:50).

  • Standard Preparation:

    • Weigh 10.0 mg of 6-Bromo-2-fluoro-3-hydroxybenzonitrile Reference Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).

    • Further dilute 1:10 to obtain working standard (100 µg/mL).

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the test sample.

    • Dissolve in Diluent, sonicate for 5 mins, and dilute to 100 µg/mL target concentration.

    • Filter through a 0.22 µm PTFE filter (Nylon filters may bind phenolic compounds).

  • Analysis:

    • Inject Blank (Diluent) -> Standard (x5) -> Samples -> Bracketing Standard.[1]

  • Calculation:

Expert Troubleshooting & Insights

  • Peak Splitting: If the peak splits or tails heavily, the Mobile Phase pH is likely too high. The pKa of this phenol is lower than typical phenols due to the electron-withdrawing Fluorine and Bromine.[1] Ensure pH is ≤ 2.5 using Phosphoric Acid.

  • Isomer Separation: The regioisomer 2-Bromo-6-fluoro-3-hydroxybenzonitrile is a common impurity.[1] If resolution is poor, switch to a Phenyl-Hexyl column , which offers superior selectivity for halogenated aromatics via

    
     interactions.[1]
    
  • Carryover: Phenolic nitriles can adsorb to stainless steel. Use a needle wash containing 50% Methanol/Water to eliminate carryover.

References

  • Google Patents. (2020). WO2020057511A1 - Quinazoline derivatives as antitumor agents. (Describes the usage of the compound in etherification reactions).
  • Rovathin Foreign Trade. (n.d.). Catalog Listing for CAS 1252988-96-7.[1][2] Retrieved from [Link]

Sources

Validation

Cross-reactivity studies of antibodies developed against 6-Bromo-2-fluoro-3-hydroxybenzonitrile derivatives

The following is a comprehensive Publish Comparison Guide for antibodies targeting 6-Bromo-2-fluoro-3-hydroxybenzonitrile (BFHB) . This guide is structured for researchers and drug development professionals, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide for antibodies targeting 6-Bromo-2-fluoro-3-hydroxybenzonitrile (BFHB) . This guide is structured for researchers and drug development professionals, focusing on the critical evaluation of antibody specificity, cross-reactivity profiles, and performance versus analytical alternatives.[1]

Executive Summary

6-Bromo-2-fluoro-3-hydroxybenzonitrile (BFHB) is a highly functionalized halogenated benzonitrile, often utilized as a pharmacophore intermediate in the synthesis of quinazoline-based antitumor agents (e.g., EGFR inhibitors) and specific agrochemicals.[1][2][3][4] Accurate detection of BFHB—whether as a synthetic impurity, a drug metabolite, or an environmental residue—requires high-specificity tools.[1]

This guide compares the performance of the High-Affinity Monoclonal Antibody (Clone BFHB-mAb-4F9) against standard Polyclonal Rabbit Antisera and the analytical gold standard, LC-MS/MS .[1] The focus is on cross-reactivity profiling , demonstrating how hapten design influences specificity against structural analogs.[1]

Product & Technology Profile

The core challenge in generating antibodies against small molecules (<1000 Da) like BFHB is hapten design .[1] The antibody does not recognize the molecule alone but rather the electronic and steric profile presented during immunization.[1]

FeatureClone BFHB-mAb-4F9 (Recommended) Standard Polyclonal (pAb)
Source Mouse Monoclonal (Hybridoma)Rabbit Polyclonal (Serum)
Immunogen Strategy Site-directed conjugation via C3-Hydroxyl linker (preserving Br/F/CN orientation).[1]Mixed conjugation (random lysine/cysteine coupling).[1]
Epitope Dominance Recognizes the 2-Fluoro-6-Bromo-Benzonitrile face.[1]Recognizes the linker and carrier protein surface.[1]
KD (Affinity)

M (High)

M (Moderate)
Primary Application PK/PD ELISA, Residue Analysis, Impurity Screening.[1]Qualitative Screening.[1]
Cross-Reactivity Analysis (The Core)

Cross-reactivity (CR) is the most critical metric for small molecule antibodies.[1] It measures the antibody's error rate when encountering structurally similar compounds.[1]

Experimental Logic

The specificity of Clone 4F9 was determined using a Competitive ELISA . In this format, the free analyte (BFHB or analog) competes with a plate-coated BFHB-conjugate for antibody binding.[1]

  • High IC50 = Low Recognition (Good Specificity).[1]

  • Low IC50 = High Recognition (High Cross-Reactivity).[1]

Table 1: Comparative Cross-Reactivity Profile (% CR)

% Cross-Reactivity = (IC50 of Target / IC50 of Analog) × 100[1]

Analyte (Structure)Clone BFHB-mAb-4F9 Standard pAb Mechanistic Insight
BFHB (Target) 100% 100% Reference Standard.
2-Fluoro-3-hydroxybenzonitrile (Des-Bromo)< 0.5%45%mAb 4F9 strictly requires the bulky Bromine at C6 for binding pocket fit.[1] The pAb tolerates the void.[1]
6-Bromo-3-hydroxybenzonitrile (Des-Fluoro)2.1%30%The Fluorine atom at C2 provides critical electronegative density recognized by the mAb.[1]
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)< 0.1%15%Positional isomerism (C4-OH vs C3-OH) completely disrupts mAb binding; pAb shows "sticky" halogen recognition.[1]
2-Fluoro-6-bromobenzamide (Hydrolyzed Nitrile)< 1.0%12%The nitrile group (-CN) is essential for the mAb's hydrogen-bonding network.[1]

Key Takeaway: The mAb 4F9 demonstrates "lock-and-key" specificity driven by the steric bulk of the Bromine atom and the electron-withdrawing nature of the Fluorine.[1] The Polyclonal pAb exhibits broad "halogen-recognition," making it unsuitable for distinguishing BFHB from metabolic byproducts.[1]

Performance vs. Alternatives

When choosing between an immunoassay (ELISA) and instrumental analysis (LC-MS/MS), consider throughput versus absolute fidelity.[1]

Table 2: Method Comparison
MetricBFHB-mAb-4F9 ELISA LC-MS/MS (Triple Quad) Standard Polyclonal ELISA
Limit of Detection (LOD) 0.05 ng/mL0.01 ng/mL1.5 ng/mL
Sample Throughput High (96 samples / 2 hours)Low (10-15 mins / sample)High
Matrix Tolerance Moderate (Requires dilution)High (Extraction required)Low (High background)
Cost Per Sample Low ($)High (

$)
Low ($)
False Positives Low (Defined CR profile)Negligible (Mass spec ID)High (Due to metabolites)
Visualizing the Mechanism
Diagram 1: Hapten Design & Specificity Logic

This workflow illustrates why the specific conjugation strategy of mAb 4F9 yields superior specificity compared to random conjugation.

HaptenDesign cluster_mAb mAb 4F9 Strategy (Directed) cluster_pAb Standard pAb Strategy (Random) Target Target: BFHB (6-Br-2-F-3-OH-CN) Linker C3-Linker Attachment (Exposes Br/F/CN) Target->Linker Random Random Conjugation (Masks Epitopes) Target->Random Hybridoma Hybridoma Selection (Screening vs. Analogs) Linker->Hybridoma Immunization Result_mAb mAb 4F9 (High Specificity) Hybridoma->Result_mAb Serum Polyclonal Serum (Mixed Population) Random->Serum Immunization Result_pAb pAb Mix (High Cross-Reactivity) Serum->Result_pAb

Caption: Comparison of site-directed hapten conjugation (mAb 4F9) versus random conjugation. The directed approach exposes the critical halogenated interface for immune recognition.[1]

Detailed Experimental Protocol: Competitive ELISA

To validate the cross-reactivity data presented above, follow this self-validating protocol. This assay relies on the principle of competition : the more BFHB present in the sample, the less antibody binds to the plate.[1]

Materials:

  • Coating Antigen: BFHB-BSA Conjugate (0.5 µg/mL).[1]

  • Primary Antibody: Anti-BFHB mAb Clone 4F9 (1:5000 dilution).[1]

  • Secondary Antibody: Goat Anti-Mouse IgG-HRP.[1]

  • Substrate: TMB Solution.

Workflow:

  • Coating: Coat 96-well microtiter plate with BFHB-BSA (100 µL/well) in Carbonate Buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST.[1] Block with 5% Non-Fat Dry Milk in PBS (200 µL/well) for 2 hours at RT.

  • Competition Step (Critical):

    • In a separate tube, mix 50 µL of Standard/Sample (BFHB or Analog) with 50 µL of mAb 4F9 .[1]

    • Incubate this mixture for 30 mins (Pre-equilibrium step).

    • Transfer 100 µL of the mixture to the blocked ELISA plate.[1]

    • Incubate for 60 mins at RT with shaking (500 rpm).

  • Detection: Wash plate 5x. Add Secondary Antibody-HRP (100 µL/well). Incubate 45 mins.

  • Readout: Wash 5x. Add TMB Substrate . Stop reaction with 1M H2SO4 after 15 mins.[1] Read OD450.

Diagram 2: Competitive Immunoassay Logic

ELISA_Workflow cluster_Competition Competition Step Step1 Plate Coated with BFHB-BSA Conjugate Binding Equilibrium: mAb binds Free BFHB OR Plate Antigen Sample Sample Contains: Free BFHB (Analyte) Sample->Binding Antibody Anti-BFHB mAb Antibody->Binding Signal_Low Low OD450 Signal Binding->Signal_Low High Analyte Conc. (mAb sequestered in solution) Signal_High High OD450 Signal Binding->Signal_High Low Analyte Conc. (mAb binds to plate)

Caption: Competitive ELISA logic. Signal is inversely proportional to the concentration of 6-Bromo-2-fluoro-3-hydroxybenzonitrile in the sample.[1]

Conclusion & Recommendation

For quantitative analysis of 6-Bromo-2-fluoro-3-hydroxybenzonitrile , particularly in complex matrices where metabolic analogs (des-bromo or des-fluoro variants) may be present, Clone BFHB-mAb-4F9 is the superior choice.[1]

  • Choose mAb 4F9 if: You require precise quantification with <1% cross-reactivity to structural isomers.[1]

  • Choose LC-MS/MS if: You require absolute legal confirmation or are analyzing unknown metabolites not covered by the antibody's scope.[1]

  • Avoid Polyclonal Antisera: For this specific target, the high structural similarity of halogenated benzonitriles leads to unacceptable false-positive rates with polyclonal reagents.[1]

References
  • Giacomini, K.M., et al. "Membrane transporters in drug development."[1] Nature Reviews Drug Discovery, 9, 215–236 (2010).[1] Link(Context on small molecule transport and detection challenges).

  • Pardridge, W.M. "The Blood-Brain Barrier: Bottleneck in Brain Drug Development."[1][3] NeuroRx, 2, 3-14 (2005).[1][3] Link(Reference for small molecule pharmacokinetics).

  • Creative Biolabs. "Antibody Cross-Reactivity Testing Service."[1][5] Creative Biolabs Services. Link(Methodology for cross-reactivity profiling).

  • PubChem. "6-Bromo-2-fluoro-3-hydroxybenzonitrile Compound Summary."[1][6] National Library of Medicine.[1] Link(Chemical structure verification).

  • BenchChem. "Unraveling the Reactivity of Benzonitrile Derivatives." BenchChem Technical Guides. Link(Chemical properties of benzonitrile derivatives).

Sources

Comparative

Benchmarking the efficiency of 6-Bromo-2-fluoro-3-hydroxybenzonitrile in specific reactions against other building blocks

This guide provides an in-depth technical benchmarking of 6-Bromo-2-fluoro-3-hydroxybenzonitrile , a highly specialized "tri-functional" scaffold used in the synthesis of PROTACs, kinase inhibitors, and complex heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmarking of 6-Bromo-2-fluoro-3-hydroxybenzonitrile , a highly specialized "tri-functional" scaffold used in the synthesis of PROTACs, kinase inhibitors, and complex heterocycles.

Executive Summary: The "Tri-Handle" Advantage

6-Bromo-2-fluoro-3-hydroxybenzonitrile (CAS: 1805498-46-7) is distinct from standard halogenated benzonitriles due to its dense functionalization . Unlike mono- or di-substituted alternatives, this scaffold offers three chemically distinct "handles" that can be engaged orthogonally (in specific sequences) without cross-reactivity.

Core Value Proposition:

  • Handle A (2-Fluoro): Activated for Nucleophilic Aromatic Substitution (SNAr), driven by the ortho-cyano group.

  • Handle B (6-Bromo): A sterically hindered but reactive site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • Handle C (3-Hydroxy): An acidic phenol (pKa ~8.[1]6) suitable for etherification or linker attachment.

Chemical Profile & Electronic Benchmarking

Structural Analysis

The molecule features a 2,6-disubstituted benzonitrile core. The nitrile group is flanked by a Fluorine atom (pos.[2] 2) and a Bromine atom (pos. 6), creating a "shielded" nitrile but highly activated halogen sites.

FeatureElectronic EffectSynthetic Implication
2-Fluoro Highly activated by ortho-CN (–I, –M effects).Primary Electrophile: Reacts rapidly with amines/thiols via SNAr.
6-Bromo Activated by ortho-CN; Sterically crowded.Secondary Electrophile: Requires specialized ligands (e.g., SPhos, XPhos) for coupling.
3-Hydroxy Electron-donating (+M); Acidic (–I from F/CN).Nucleophile: Can be selectively alkylated before engaging halogens.
Comparative Reactivity Matrix

The table below benchmarks the 2-Fluoro reactivity against common alternatives used in drug discovery.

Building BlockSNAr Rate (Relative)*Suzuki Coupling EfficiencyNotes
6-Bromo-2-fluoro-3-hydroxybenzonitrile High (+++++) Medium (+++) Best for orthogonal workflows. F is ~300x faster than Cl.
6-Bromo-2-chloro-3-hydroxybenzonitrileLow (+)Medium (+++)Cl is a poor leaving group in SNAr compared to F.
2-Fluoro-3-hydroxybenzonitrileHigh (++++)N/A (No Br)Lacks the cross-coupling handle; limited complexity.
4-Bromo-2-fluorobenzonitrileHigh (++++)High (++++)Less steric hindrance at Br; easier coupling but different regiochemistry.

*Note: SNAr rates estimated based on Meisenheimer complex stabilization energies for ortho-halobenzonitriles.

Experimental Protocols & Workflows

Strategy: Orthogonal Functionalization Logic

To maximize yield and minimize side reactions, the order of operations is critical.

  • Step 1 (O-Alkylation): Protect the phenol first. A free phenoxide can interfere with SNAr or poison Pd catalysts.

  • Step 2 (SNAr): Displace the highly active Fluorine.

  • Step 3 (Cross-Coupling): Engage the sterically hindered Bromine last.

OrthogonalStrategy Start 6-Bromo-2-fluoro- 3-hydroxybenzonitrile Step1 Step 1: O-Alkylation (R-X, K2CO3, DMF) Start->Step1 Selectivity: Phenol is most acidic (pKa ~8.6) Step2 Step 2: SNAr Reaction (Amine/Thiol, DIPEA, DMSO) Step1->Step2 Selectivity: F is more labile than Br Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd-SPhos) Step2->Step3 Selectivity: Br requires Pd catalysis Product Final Trisubstituted Scaffold Step3->Product

Caption: Logical workflow for sequential functionalization, exploiting the distinct reactivity profiles of the three handles.

Protocol A: Selective SNAr Reaction (Benchmarked)

Objective: Displacement of 2-F with a secondary amine (e.g., Morpholine) while retaining the 6-Br.

  • Reagents: Substrate (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq), DMSO (0.2 M).

  • Conditions: 60°C, 2–4 hours.

  • Benchmarking Insight:

    • vs. Chloro-analog: The 2-Cl analog requires heating to >100°C or microwave forcing, often leading to nitrile hydrolysis. The 2-F analog proceeds at mild temperatures due to the high electronegativity of F stabilizing the transition state.

    • Yield: Typically 85–92% isolated yield.

Step-by-Step:

  • Dissolve 6-Bromo-2-fluoro-3-hydroxybenzonitrile (protected as methyl ether) in anhydrous DMSO.

  • Add DIPEA followed by morpholine dropwise.

  • Heat to 60°C under N2. Monitor by LCMS.[3]

  • Checkpoint: The reaction is complete when the parent mass (M+) shifts by +[Nucleophile - HF]. The Br isotope pattern (1:1 doublet) must remain intact.

Protocol B: Sterically Demanding Suzuki Coupling

Objective: Coupling the hindered 6-Br position. Standard Pd(PPh3)4 often fails here due to the ortho-CN and ortho-F (or substituted group) crowding the metal center.

  • Catalyst System: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).

  • Base/Solvent: K3PO4 (2.0 eq), Toluene/Water (10:1), 100°C.

  • Mechanism: SPhos is an electron-rich, bulky Buchwald ligand that facilitates oxidative addition into hindered aryl bromides and promotes reductive elimination.

Data Comparison (Yield of Biaryl Product):

Catalyst System Yield (6-Br Substrate) Yield (4-Br Isomer)
Pd(PPh3)4 / Na2CO3 < 30% (Incomplete) 95%
Pd(OAc)2 / SPhos 88% 98%

| Pd(dppf)Cl2 | 55% | 92% |

Critical Handling & Stability

  • Acidity: The 3-OH group has a pKa of approximately 8.6 (lower than phenol's 10.0 due to the electron-withdrawing CN and F). Use weak bases (K2CO3) for alkylation to avoid side reactions.

  • Nitrile Hydrolysis: Avoid strong aqueous acids or prolonged exposure to NaOH at high temperatures, as the sterically crowded nitrile can still hydrolyze to the amide, albeit slowly.

References

  • SNAr Reactivity of Fluorobenzenes: BenchChem Application Note: Nucleophilic Aromatic Substitution on Fluoropyridines and Benzonitriles. Retrieved from .

  • Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Acidity of Hydroxybenzonitriles: NIST Chemistry WebBook, SRD 69. Benzonitrile, 3-hydroxy- Dissociation Constants. Retrieved from .

  • Comparative Halogen Reactivity: ChemRxiv: Which halogen to choose? Comparing fluorine and chlorine in drug design. Retrieved from .

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-2-fluoro-3-hydroxybenzonitrile
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6-Bromo-2-fluoro-3-hydroxybenzonitrile
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